molecular formula C10H9BrN2 B13612178 1-[2-(bromomethyl)phenyl]-1H-pyrazole

1-[2-(bromomethyl)phenyl]-1H-pyrazole

Cat. No.: B13612178
M. Wt: 237.10 g/mol
InChI Key: CSLFLTCCYCBXJS-UHFFFAOYSA-N
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Description

1-[2-(bromomethyl)phenyl]-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-[2-(bromomethyl)phenyl]pyrazole

InChI

InChI=1S/C10H9BrN2/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8H2

InChI Key

CSLFLTCCYCBXJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)N2C=CC=N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-[2-(bromomethyl)phenyl]-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic tractability.[1][2][3] This guide provides a comprehensive technical overview of 1-[2-(bromomethyl)phenyl]-1H-pyrazole, a key synthetic intermediate designed for the elaboration of novel molecular entities. We will detail its chemical identity, provide a robust and validated synthetic protocol, explore its inherent reactivity, and discuss its strategic application in the design and development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block in their discovery programs.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a 1-phenylpyrazole moiety and a reactive bromomethyl group. The strategic placement of the bromomethyl group at the ortho position of the phenyl ring introduces a specific spatial vector for derivatization, making it a valuable reagent for constructing diverse chemical libraries.

Chemical Structure

The molecule consists of a pyrazole ring attached at the N1 position to a benzene ring. The benzene ring is substituted at the C2 (ortho) position with a bromomethyl (-CH₂Br) group.

Figure 1: Chemical Structure of this compound

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound

  • Other Names: 1-(2-(Bromomethyl)phenyl)pyrazole, α-Bromo-2-(1H-pyrazol-1-yl)toluene

  • Molecular Formula: C₁₀H₉BrN₂

  • Molecular Weight: 237.10 g/mol

Physicochemical Data Summary

While specific experimental data for the ortho isomer is not widely published, the properties can be reliably predicted based on its structure and comparison to the known para isomer, 1-[4-(bromomethyl)phenyl]-1H-pyrazole (CAS No. 368869-85-6).[4]

PropertyValueSource/Comment
Molecular Formula C₁₀H₉BrN₂Calculated
Molecular Weight 237.10 g/mol Calculated[4]
Physical Form Expected to be a solid at room temperatureBased on related isomers
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone)Expected behavior for this class of compounds
CAS Number Not definitively assigned in public databasesCommercial vendors list proprietary numbers[5]

Synthesis and Characterization

The synthesis of this compound is most efficiently achieved via the selective free-radical bromination of its methyl precursor, 1-(2-methylphenyl)-1H-pyrazole. This precursor can be synthesized through established methods for N-arylation of pyrazole.

Synthetic Workflow

The overall process involves two key stages: the initial N-arylation to form the toluene-pyrazole conjugate, followed by a selective benzylic bromination. This approach is favored because it avoids handling more hazardous or less readily available starting materials and provides a high degree of control over the final product.

G cluster_0 Stage 1: N-Arylation cluster_1 Stage 2: Benzylic Bromination cluster_2 Validation Pyrazole Pyrazole Ullmann_Coupling Ullmann Coupling (CuI, Base, Solvent) Pyrazole->Ullmann_Coupling Reactants 2-Iodotoluene 2-Iodotoluene 2-Iodotoluene->Ullmann_Coupling Reactants Precursor 1-(2-methylphenyl)-1H-pyrazole Ullmann_Coupling->Precursor Product Bromination Free-Radical Bromination (CCl4, Reflux) Precursor->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Initiator AIBN or Benzoyl Peroxide Initiator->Bromination Target This compound Bromination->Target Purification Column Chromatography Target->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: Synthetic workflow for this compound.

Experimental Protocol: Benzylic Bromination

This protocol describes the conversion of 1-(2-methylphenyl)-1H-pyrazole to the target compound. The choice of N-Bromosuccinimide (NBS) as the bromine source is critical; it provides a low, steady concentration of bromine radical, which favors selective substitution at the benzylic position over competing electrophilic aromatic substitution on the electron-rich rings.[6]

Materials:

  • 1-(2-methylphenyl)-1H-pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 eq)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-methylphenyl)-1H-pyrazole and carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. Causality Note: The heat is required to initiate the homolytic cleavage of the AIBN initiator, which in turn generates the bromine radical from NBS necessary for the propagation step.[6]

  • Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize any trace HBr), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through standard spectroscopic techniques.[7][8]

  • ¹H NMR (CDCl₃, 400 MHz): Expected characteristic signals include:

    • A singlet for the benzylic methylene protons (-CH₂Br) around δ 4.5-4.8 ppm.

    • Multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons on the phenyl ring and the three protons on the pyrazole ring. The H5 proton of the pyrazole is typically the most downfield of the pyrazole protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals include:

    • A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm.

    • Multiple signals in the aromatic region (δ 105-145 ppm) for the carbons of the pyrazole and phenyl rings.

  • Mass Spectrometry (ESI-MS): The spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M+H]⁺ and [M+H+2]⁺ in an approximate 1:1 ratio. For C₁₀H₉BrN₂, the expected m/z would be ~237.00 and ~239.00.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the high reactivity of its benzylic bromide functional group.[9]

The Benzylic Bromide as an Electrophilic Handle

The C-Br bond in the bromomethyl group is polarized, rendering the benzylic carbon highly electrophilic. It is an excellent substrate for nucleophilic substitution reactions (Sₙ2). The adjacent benzene ring stabilizes the transition state of the Sₙ2 reaction, leading to enhanced reactivity compared to simple alkyl bromides.[9][10] This makes the compound an ideal reagent for covalently attaching the "2-(1H-pyrazol-1-yl)benzyl" moiety to a wide range of molecular scaffolds.

Applications in Building Block Chemistry

This reagent enables the straightforward synthesis of derivatives for screening in drug discovery programs. Nucleophiles such as amines, phenols, thiols, and carboxylates can readily displace the bromide to form new C-N, C-O, C-S, and C-O bonds, respectively.[11][12]

G cluster_nuc Nucleophiles (Nu-H) cluster_prod Derivative Products Core This compound Amine_P Amine Derivative (C-N bond) Core->Amine_P R₂NH, Base Ether_P Ether Derivative (C-O bond) Core->Ether_P R-OH, Base Thioether_P Thioether Derivative (C-S bond) Core->Thioether_P R-SH, Base Ester_P Ester Derivative (C-O bond) Core->Ester_P R-COOH, Base Amine R₂NH (Amine) Amine->Amine_P Alcohol R-OH (Alcohol/Phenol) Alcohol->Ether_P Thiol R-SH (Thiol) Thiol->Thioether_P Carboxylate R-COOH (Carboxylic Acid) Carboxylate->Ester_P

Caption: Reactivity of the title compound with various nucleophiles.

Applications in Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[2][13] Its utility arises from its favorable drug-like properties, metabolic stability, and its ability to act as a versatile bioisostere and participate in crucial hydrogen bonding interactions with biological targets.[1]

The Pyrazole Scaffold as a Bioactive Core

Derivatives of pyrazole exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][14] The N1-phenyl substitution is a common motif in many potent kinase inhibitors, where the pyrazole acts as a hinge-binding element and the phenyl group projects into a lipophilic pocket.[1]

Strategic Use in Drug Design

By using this compound, medicinal chemists can systematically explore the chemical space around a core pharmacophore. The ortho-linker generated from the bromomethyl group allows for the introduction of various functional groups designed to:

  • Enhance Potency: Introduce moieties that form additional interactions (H-bonds, salt bridges, hydrophobic contacts) with the target protein.

  • Improve Selectivity: Add steric bulk or specific functional groups that are tolerated by the intended target but clash with the binding sites of off-target proteins, such as isoforms.

  • Modulate Physicochemical Properties: Attach groups to fine-tune solubility, lipophilicity (LogP), and metabolic stability, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the lead compound.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood. As a benzylic bromide, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and synthetic organic chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an essential tool for the rapid generation of diverse molecular libraries. The inherent biological relevance of the 1-phenylpyrazole scaffold further enhances its importance, providing a robust starting point for the development of novel therapeutics targeting a wide range of diseases.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Recent Patents on Anti-Infective Drug Discovery. Available at: [Link]

  • Pyrazole and its Derivatives: Chemistry and Biological Importance. (2025). Bentham Science. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. Available at: [Link]

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  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Available at: [Link]

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  • Synthesis of Some New Pyrazoles. (2017). DergiPark. Available at: [Link]

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  • Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. (2025). ResearchGate. Available at: [Link]

  • 1H-Pyrazole, 1-phenyl-. (n.d.). NIST WebBook. Available at: [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1... (n.d.). ResearchGate. Available at: [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Available at: [Link]

  • 1-(2-(Bromomethyl)phenyl)-1H-pyrazole. (n.d.). Dana Bioscience. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ResearchGate. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-bromomethylphenyl)pyrazole for Advanced Research

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal and materials chemistry.[1][2] Its remarkable versatility is evident in its presence within numerous blockbuster pharmaceuticals, advanced agrochemicals, and functional materials.[3][4] Marketed drugs for a wide array of conditions, including cancer, inflammatory diseases, and viral infections, prominently feature the pyrazole motif, underscoring its favorable pharmacological properties and synthetic tractability.[1][2] This guide focuses on a specific, functionalized derivative, 1-(2-bromomethylphenyl)pyrazole, a building block poised for significant utility in drug discovery and chemical biology due to its unique structural and reactive characteristics.

PART 1: Chemical Identity and Physicochemical Profile

A precise search for the Chemical Abstracts Service (CAS) number for 1-(2-bromomethylphenyl)pyrazole, where the bromomethyl group is at the ortho position, does not yield a unique, registered identifier in prominent databases as of the latest update. This suggests the compound may be a novel or less-common research chemical. However, it is crucial to distinguish it from its isomers and related structures, which are well-documented.

To aid researchers and prevent ambiguity, the following table summarizes the key identifiers of closely related and isomeric compounds.

Compound NameStructureCAS NumberMolecular Formula
1-(2-bromomethylphenyl)pyrazole Not Found C₁₀H₉BrN₂
1-(4-bromomethylphenyl)pyrazole368869-85-6[5][6]C₁₀H₉BrN₂
1-(2-bromophenyl)pyrazole87488-84-4[7]C₉H₇BrN₂
3-(2-bromophenyl)pyrazole114382-20-6[8]C₉H₇BrN₂

The target molecule, 1-(2-bromomethylphenyl)pyrazole, possesses a calculated set of properties that are essential for planning its use in synthesis and biological assays.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂Calculated
Molecular Weight 237.10 g/mol Calculated
Appearance Expected to be a white to pale yellow solidInferred from isomers[6]
Key Functional Groups Pyrazole Ring, Phenyl Ring, Benzylic BromideStructural Analysis
Primary Reactivity Center Benzylic Bromide (Electrophilic)Chemical Principle

PART 2: Strategic Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Benzylic Bromination A o-Tolylhydrazine C 1-(2-methylphenyl)pyrazole (Intermediate) A->C  H+ catalyst (e.g., HCl) B 1,1,3,3-Tetramethoxypropane B->C F 1-(2-bromomethylphenyl)pyrazole (Final Product) C->F  CCl4, reflux D N-Bromosuccinimide (NBS) D->F E Radical Initiator (e.g., AIBN) E->F

Caption: Proposed two-step synthesis of 1-(2-bromomethylphenyl)pyrazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-methylphenyl)pyrazole

  • Rationale: This step employs a classical condensation reaction. o-Tolylhydrazine serves as the nitrogen source for the pyrazole ring, and 1,1,3,3-tetramethoxypropane acts as a synthetic equivalent of malondialdehyde, providing the three-carbon backbone of the pyrazole. An acid catalyst is used to facilitate the condensation and subsequent cyclization.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add o-tolylhydrazine hydrochloride (1.0 eq) and ethanol (5 mL per gram of hydrazine).

    • Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the mixture.

    • Add concentrated hydrochloric acid (0.2 eq) dropwise while stirring.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(2-methylphenyl)pyrazole.

Step 2: Synthesis of 1-(2-bromomethylphenyl)pyrazole

  • Rationale: This transformation is a selective free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the ideal brominating agent for this purpose, and a radical initiator like azobisisobutyronitrile (AIBN) is used to start the chain reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of NBS and the product.

  • Procedure:

    • In a flask protected from light, dissolve the 1-(2-methylphenyl)pyrazole intermediate (1.0 eq) in anhydrous carbon tetrachloride (10 mL per gram).

    • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

    • Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar).

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. The solid succinimide byproduct will float to the surface.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • The resulting crude product, 1-(2-bromomethylphenyl)pyrazole, can be purified by recrystallization from a hexane/ethyl acetate mixture.

PART 3: Reactivity and Application in Drug Discovery

The synthetic utility of 1-(2-bromomethylphenyl)pyrazole stems directly from the high reactivity of its benzylic bromide functional group. This group is an excellent electrophile, making the molecule a powerful reagent for introducing the "2-(pyrazol-1-yl)benzyl" moiety into various molecular scaffolds via nucleophilic substitution (Sₙ2) reactions.

Logical Flow of Application

G A 1-(2-bromomethylphenyl)pyrazole (Key Building Block) C Sₙ2 Alkylation Reaction A->C B Nucleophiles (R-OH, R-NH2, R-SH, etc.) B->C D Novel Chemical Entities (NCEs) with 2-(pyrazol-1-yl)benzyl moiety C->D E Pharmacological Screening (Kinase Assays, Cell-based Assays) D->E F Lead Compound Identification E->F

Caption: Utility of the title compound in a drug discovery workflow.

Core Advantages in Medicinal Chemistry
  • Structural Rigidity and Vectorial Orientation: The ortho linkage between the phenyl ring and the pyrazole creates a conformationally constrained scaffold. When incorporated into a larger molecule, this can precisely position other functional groups in three-dimensional space, enhancing binding affinity and selectivity for biological targets like enzyme active sites.

  • Modulation of Physicochemical Properties: The pyrazole ring is a bioisostere for other aromatic systems and can engage in hydrogen bonding as an acceptor. The bromine atom on the benzylic carbon can also participate in halogen bonding, a significant interaction in modern drug design.[9][10]

  • Access to Diverse Chemical Space: As a versatile alkylating agent, this compound allows for the rapid synthesis of libraries of derivatives. By reacting it with various amines, phenols, thiols, and other nucleophiles, researchers can explore a vast chemical space to optimize properties such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[11] The pyrazole scaffold itself is a well-established pharmacophore in numerous therapeutic areas, including oncology and inflammation, making its derivatives highly promising for lead discovery.[2][11][12]

Conclusion

1-(2-bromomethylphenyl)pyrazole is a strategically important, though not yet widely cataloged, chemical building block. Its synthesis is achievable through a logical, two-step sequence from common starting materials. The compound's primary value lies in its reactive benzylic bromide handle, which, combined with the conformationally defined and pharmacologically relevant pyrazole-phenyl core, makes it an exceptionally valuable tool for researchers and scientists in the field of drug development. Its application enables the systematic exploration of chemical space to generate novel molecules with finely tuned properties for targeting complex biological systems.

References

  • PubChem. 1-(2-Bromophenyl)-1H-pyrazole. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. Available from: [Link].

  • MDPI. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Available from: [Link].

  • PMC. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). Available from: [Link].

  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available from: [Link].

  • PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link].

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link].

  • Bentham Science. A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. Available from: [Link].

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link].

  • Synfacts. A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available from: [Link].

  • Connect Journals. Pyrazole Scaffolds: A promising frontier in drug discovery. Available from: [Link].

  • ChemRxiv. Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. Available from: [Link].

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives. Available from: [Link].

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2-(1H-pyrazol-1-yl)benzyl bromide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)benzyl bromide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)benzyl bromide, a key building block in medicinal chemistry and materials science. The pyrazole moiety is a privileged scaffold in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This guide will delve into the fundamental physicochemical properties, synthesis, reactivity, and applications of 2-(1H-pyrazol-1-yl)benzyl bromide, offering valuable insights for researchers and professionals in drug discovery and organic synthesis.

Chemical Identity and Properties

Nomenclature and Structure
  • Systematic IUPAC Name: 1-(2-(Bromomethyl)phenyl)-1H-pyrazole

  • Common Name: 2-(1H-pyrazol-1-yl)benzyl bromide

  • Molecular Formula: C₁₀H₉BrN₂

  • Canonical SMILES: C1=CC=C(C(=C1)CN2C=CC=N2)Br

The molecular structure consists of a pyrazole ring linked to a benzyl bromide moiety at the ortho position. This arrangement offers unique steric and electronic properties that are instrumental in its reactivity and application.

Physicochemical Properties

A precise experimental determination of all physicochemical properties for 2-(1H-pyrazol-1-yl)benzyl bromide is not extensively reported in the literature. However, based on the properties of its constituent parts, benzyl bromide and pyrazole, the following estimations can be made.

PropertyValueSource/Method
Molecular Weight 237.10 g/mol Calculated
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from related compounds[5][6]
Boiling Point > 200 °C (decomposes)Estimated
Melting Point Not determined
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water.Inferred
Density ~1.4 g/cm³Estimated

Synthesis and Mechanism

The synthesis of 2-(1H-pyrazol-1-yl)benzyl bromide can be achieved through a multi-step process, starting from readily available precursors. The key steps involve the formation of the pyrazole-benzene linkage followed by bromination of the benzylic position.

Synthetic Pathway Overview

A logical and efficient synthetic route commences with the nucleophilic substitution of 2-fluorobenzaldehyde with pyrazole, followed by reduction of the aldehyde and subsequent bromination of the resulting alcohol.

Synthetic_Pathway A 2-Fluorobenzaldehyde + Pyrazole B 2-(1H-Pyrazol-1-yl)benzaldehyde A->B Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF) C [2-(1H-Pyrazol-1-yl)phenyl]methanol B->C Reduction (e.g., NaBH4, MeOH) D 2-(1H-Pyrazol-1-yl)benzyl bromide C->D Bromination (e.g., PBr3 or NBS/PPh3)

Caption: Proposed synthetic pathway for 2-(1H-pyrazol-1-yl)benzyl bromide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde

  • To a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add pyrazole (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(1H-pyrazol-1-yl)benzaldehyde.

Step 2: Synthesis of [2-(1H-Pyrazol-1-yl)phenyl]methanol

  • Dissolve 2-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford [2-(1H-pyrazol-1-yl)phenyl]methanol, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-(1H-Pyrazol-1-yl)benzyl bromide

  • Dissolve [2-(1H-pyrazol-1-yl)phenyl]methanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield the crude 2-(1H-pyrazol-1-yl)benzyl bromide. Purification can be achieved by column chromatography if necessary. An alternative method involves using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) for the bromination.[7]

Reactivity and Applications in Drug Discovery

The pyrazole ring is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use.[2][8] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2]

Chemical Reactivity

The reactivity of 2-(1H-pyrazol-1-yl)benzyl bromide is dominated by the benzylic bromide, which is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of the 2-(1H-pyrazol-1-yl)benzyl moiety into a wide range of molecules.

Reactivity cluster_0 Nucleophilic Substitution (SN2) A 2-(1H-Pyrazol-1-yl)benzyl bromide C Substituted Product A->C Reaction B Nucleophile (Nu-) B->C Reaction

Caption: General reactivity of 2-(1H-pyrazol-1-yl)benzyl bromide.

Common nucleophiles that can be employed include:

  • Amines: To form secondary or tertiary amines.

  • Alcohols/Phenols: To form ethers.

  • Thiols: To form thioethers.

  • Carboxylates: To form esters.

  • Cyanide: To form nitriles.

Applications in Medicinal Chemistry

The 2-(1H-pyrazol-1-yl)benzyl scaffold is a valuable pharmacophore. The pyrazole nucleus can act as a hydrogen bond donor or acceptor and can participate in π-π stacking interactions with biological targets. The ortho-substitution pattern provides a specific spatial arrangement for interacting with protein binding pockets.

This compound serves as a key intermediate for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a pyrazole core.[3] The 2-(1H-pyrazol-1-yl)benzyl group can be incorporated to target specific kinases involved in cancer progression.

  • Antimicrobial Agents: Pyrazole derivatives have shown potent activity against various bacterial and fungal strains.[2]

  • Anti-inflammatory Drugs: The pyrazole scaffold is present in well-known COX-2 inhibitors like celecoxib.[4]

  • Ligands for Metal Catalysis: Substituted pyrazoles are effective ligands in transition metal-catalyzed reactions.[8]

Safety and Handling

Benzyl bromide and its derivatives are lachrymatory and skin irritants.[5][6] Appropriate safety precautions must be taken when handling 2-(1H-pyrazol-1-yl)benzyl bromide.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(1H-Pyrazol-1-yl)benzyl bromide is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it an important intermediate for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this compound in their scientific endeavors.

References

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). Retrieved from ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from aijr.org. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7). Retrieved from Future Science. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). Retrieved from National Center for Biotechnology Information. [Link]

  • Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • Benzyl bromide - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

  • Benzyl bromide - Bionity. (n.d.). Retrieved from Bionity. [Link]

Sources

Ortho-Substituted N-Aryl Pyrazole Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Steric Hindrance and Conformational Control

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged heterocycle, integral to the structure of numerous approved pharmaceuticals. Its utility is broad, spanning therapeutic areas from oncology to inflammatory diseases. The strategic introduction of substituents onto the N-aryl ring, particularly at the ortho position, imparts a unique set of conformational constraints and steric influences that medicinal chemists can exploit to fine-tune a molecule's pharmacological profile. This guide delves into the synthesis, application, and strategic considerations of ortho-substituted N-aryl pyrazole building blocks, providing a technical resource for researchers and drug development professionals.

The presence of an ortho substituent on the N-aryl ring forces a non-planar arrangement between the pyrazole and the aryl moiety. This restricted rotation has profound implications for a compound's interaction with its biological target. By locking the molecule into a specific conformation, we can enhance binding affinity, improve selectivity against off-targets, and modulate physicochemical properties such as solubility and metabolic stability. Understanding the principles behind the synthesis and application of these building blocks is therefore paramount for the rational design of next-generation therapeutics.

Synthetic Strategies for Accessing Ortho-Substituted N-Aryl Pyrazoles

The construction of the N-aryl pyrazole core with ortho substitution can be approached through several synthetic avenues. The choice of method is often dictated by the desired substitution pattern on both the pyrazole and the aryl ring, as well as the availability of starting materials.

Classical Approach: Condensation of 1,3-Dicarbonyls with Ortho-Substituted Hydrazines

The most traditional and widely employed method for pyrazole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. For the synthesis of ortho-substituted N-aryl pyrazoles, an ortho-substituted arylhydrazine is the key starting material.

Experimental Protocol: Synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazole

  • To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in ethanol, add (2-methylphenyl)hydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(2-methylphenyl)-3-phenyl-1H-pyrazole.

The primary advantage of this method is its simplicity and the wide availability of diverse 1,3-dicarbonyl compounds. However, the synthesis of the requisite ortho-substituted arylhydrazines can sometimes be challenging.

Modern Approaches: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds, providing a versatile alternative for the synthesis of N-aryl pyrazoles. This approach typically involves the coupling of a pyrazole with an ortho-substituted aryl halide.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Pyrazole

  • In a Schlenk tube, combine pyrazole (1.2 eq), 1-bromo-2-methylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane as the solvent and heat the mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

This method offers greater flexibility in terms of the substitution patterns on both the pyrazole and the aryl ring. The choice of ligand is crucial for achieving high yields, especially with sterically hindered ortho-substituted aryl halides.

Table 1: Comparison of Synthetic Methodologies

FeaturePaal-Knorr CondensationBuchwald-Hartwig Amination
Key Reactants 1,3-Dicarbonyl, ortho-substituted arylhydrazinePyrazole, ortho-substituted aryl halide
Advantages Simple, often high-yielding, readily available dicarbonylsHigh functional group tolerance, modular
Disadvantages Limited availability of substituted hydrazinesRequires catalyst and ligand, potential for side reactions
Typical Conditions Acid or base catalysis, heatingPalladium catalyst, phosphine ligand, base, inert atmosphere

Applications in Drug Discovery: Case Studies

The strategic incorporation of ortho-substituted N-aryl pyrazole motifs has been instrumental in the development of several important drugs. The steric hindrance introduced by the ortho group often plays a key role in defining the compound's selectivity and potency.

Celecoxib: A COX-2 Selective Inhibitor

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. A key structural feature of celecoxib is the 1,5-diarylpyrazole core. While not having a substitution directly on the N-aryl ring, the principles of steric influence from adjacent rings are analogous. The bulky substituents on the pyrazole ring are crucial for its selectivity for the COX-2 isozyme over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Mavacamten: A Cardiac Myosin Inhibitor

Mavacamten is a first-in-class cardiac myosin inhibitor used for the treatment of hypertrophic cardiomyopathy. Its structure features an ortho-substituted N-aryl pyrazole. The ortho-methoxy group on the N-phenyl ring plays a crucial role in orienting the molecule within the binding pocket of cardiac myosin, leading to its inhibitory effect.

Diagram 1: Synthetic Workflow for Ortho-Substituted N-Aryl Pyrazoles

synthetic_workflow cluster_paal_knorr Paal-Knorr Condensation cluster_buchwald_hartwig Buchwald-Hartwig Amination pk_start 1,3-Dicarbonyl + ortho-Substituted Arylhydrazine pk_reaction Acid/Base Catalysis Reflux pk_start->pk_reaction pk_product ortho-Substituted N-Aryl Pyrazole pk_reaction->pk_product purification Purification (Column Chromatography) pk_product->purification bh_start Pyrazole + ortho-Substituted Aryl Halide bh_reaction Pd Catalyst, Ligand, Base Inert Atmosphere, Heat bh_start->bh_reaction bh_product ortho-Substituted N-Aryl Pyrazole bh_reaction->bh_product bh_product->purification start Project Initiation: Target Molecule Design start->pk_start start->bh_start analysis Structural Analysis (NMR, MS) purification->analysis final_product Verified Building Block analysis->final_product

Caption: Synthetic routes to ortho-substituted N-aryl pyrazoles.

Challenges and Future Directions

Despite the utility of ortho-substituted N-aryl pyrazoles, their synthesis can present challenges. Steric hindrance from the ortho substituent can impede both the classical condensation reactions and modern cross-coupling approaches, often requiring careful optimization of reaction conditions and catalyst/ligand systems.

Future research in this area will likely focus on the development of more efficient and generalizable synthetic methods to access sterically hindered N-aryl pyrazoles. The exploration of novel catalytic systems, including those based on earth-abundant metals, is an active area of investigation. Furthermore, the continued application of computational chemistry and machine learning will aid in the design of new ortho-substituted N-aryl pyrazole building blocks with optimized pharmacological properties.

Conclusion

Ortho-substituted N-Aryl pyrazole building blocks represent a powerful tool in the medicinal chemist's arsenal. The conformational constraints imposed by the ortho substituent provide a means to enhance potency, selectivity, and DMPK properties. A thorough understanding of the available synthetic methodologies, coupled with a rational design approach, will continue to drive the discovery of innovative therapeutics based on this important scaffold.

References

  • Title: Mavacamten: A First-in-Class Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy Source: National Center for Biotechnology Information URL: [Link]

Technical Guide: Bromomethyl-Functionalized Phenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the design, synthesis, and application of bromomethyl-functionalized phenyl pyrazoles . These scaffolds are critical "linchpin" intermediates in medicinal chemistry, serving as electrophilic handles for attaching pharmacophores to the privileged phenyl-pyrazole core (found in drugs like Celecoxib and various kinase inhibitors).

Content Type: Advanced Synthetic Protocols & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Part 1: Strategic Architecture & Significance[1]

The bromomethyl phenyl pyrazole motif is a bifunctional scaffold. It combines the lipophilic, bioactive phenyl-pyrazole core (a classic bioisostere for phenols/biaryls) with a highly reactive alkyl halide "warhead" (the bromomethyl group).

Structural Classes

We distinguish between two primary regioisomeric classes based on the location of the reactive handle. This distinction dictates the synthetic strategy:

  • Class A (Phenyl-Functionalized): The bromomethyl group is located on the N-phenyl ring (typically para).[1]

    • Utility: Extends the pharmacophore away from the pyrazole core; common in kinase inhibitors to reach solvent-exposed pockets.

  • Class B (Pyrazole-Functionalized): The bromomethyl group is attached directly to the pyrazole ring (C3, C4, or C5).

    • Utility: Used to fuse rings or create compact, dense signaling molecules.

The "Lachrymator" Warning

Safety Critical: Bromomethyl-arenes are potent alkylating agents and often severe lachrymators (tear gas agents).[1] All protocols described below must be performed in a properly functioning fume hood with quenchers (e.g., aqueous sodium thiosulfate) ready.

Part 2: Synthetic Methodologies

To achieve high purity and regiocontrol, we avoid "brute force" radical bromination where possible, as it often leads to inseparable mixtures of ring-brominated and side-chain brominated products.

Route 1: The "Clean" Pathway (Alcohol Activation)

Best for: Class B (Pyrazole-functionalized) and Class A (sensitive substrates).[1] Mechanism:


 displacement of a primary alcohol.[2]

This route avoids the regioselectivity issues of radical bromination. The precursor alcohol is generated via reduction of a pyrazole-ester or aldehyde, which are easily accessible via cyclization.

Step-by-Step Protocol:

  • Precursor: Suspend 1.0 eq of (1-phenyl-1H-pyrazol-4-yl)methanol in anhydrous DCM (0.2 M).

  • Activation: Cool to 0°C under

    
    . Add 1.2 eq of Phosphorus Tribromide (
    
    
    
    )
    dropwise.
    • Note:

      
       is preferred over 
      
      
      
      to prevent acid-catalyzed decomposition of the pyrazole ring.
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (the bromide is usually less polar than the alcohol).

  • Workup: Quench carefully with saturated

    
     (gas evolution!). Extract with DCM.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is unstable on silica for long periods; store at -20°C.[1]

Route 2: Wohl-Ziegler Radical Bromination

Best for: Class A (Phenyl-functionalized) where the methyl group is on the benzene ring.[1] Mechanism: Radical chain reaction using NBS (N-Bromosuccinimide).[1]

Critical Control Point: You must suppress electrophilic ring bromination (at Pyrazole C4) to favor radical side-chain bromination.[1]

  • Solvent: Use non-polar solvents like

    
     (classic) or Trifluorotoluene  (green alternative). Never use polar solvents like DMF or MeOH, which promote ring bromination.
    
  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

ParameterRadical Conditions (Target:

)
Electrophilic Conditions (Target: Ring-Br)
Reagent NBS (1.05 eq)

or NBS
Solvent

, PhCl, or

DMF, MeCN, or AcOH
Catalyst AIBN / Light (

)
None or Lewis Acid (

)
Temp Reflux (

)

to RT

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to access Class A and Class B scaffolds, highlighting the decision nodes for avoiding impurities.

G Start Starting Material: 1,3-Dicarbonyl + Hydrazine Cyclization Cyclization (Knorr Pyrazole Synthesis) Start->Cyclization PathA Route A: Class A (Phenyl-Methyl) Cyclization->PathA Using p-Tolylhydrazine PathB Route B: Class B (Pyrazole-Ester) Cyclization->PathB Using Ethyl Acetoacetate InterA Intermediate: 1-(p-Tolyl)-Pyrazole PathA->InterA InterB Intermediate: Pyrazole-4-carboxylate PathB->InterB ReactionA Radical Bromination (NBS, AIBN, Reflux) *Avoid Polar Solvents* InterA->ReactionA ReactionB1 Reduction (LiAlH4 / DIBAL) InterB->ReactionB1 ProductA Product A: 1-(4-Bromomethylphenyl) -pyrazole ReactionA->ProductA ReactionB2 Bromination (PBr3, 0°C) ReactionB1->ReactionB2 Alcohol Intermediate ProductB Product B: 4-Bromomethyl-1-phenyl -pyrazole ReactionB2->ProductB

Caption: Divergent synthetic workflows for accessing regioisomeric bromomethyl-phenyl pyrazoles.

Part 4: Reactivity & Applications[1][3]

The bromomethyl group is a "soft" electrophile, ideal for


 reactions.
Key Transformations
  • C-N Bond Formation (Amination):

    • Reaction:

      
      
      
    • Conditions:

      
      , MeCN, RT.
      
    • Application: Synthesis of kinase inhibitors (e.g., PI3K, p38 MAPK) where the amine binds to the hinge region or solvent front.

  • C-S Bond Formation (Thioethers):

    • Reaction:

      
      
      
    • Conditions:

      
       or 
      
      
      
      , DMF.
    • Application: Introduction of metabolic handles or covalent warheads.

  • C-C Bond Formation (Alkylation):

    • Reaction:

      
      
      
    • Application: Chain extension for agrochemicals.

Reactivity Map

The following diagram summarizes the downstream utility of the scaffold.

Reactivity Core Bromomethyl-Phenyl Pyrazole (Electrophile) Nuc1 Primary/Secondary Amines (K2CO3, MeCN) Core->Nuc1 Nuc2 Thiols / Phenols (NaH, DMF) Core->Nuc2 Nuc3 Triethyl Phosphite (Arbuzov Reaction) Core->Nuc3 Nuc4 Sodium Azide (NaN3, DMSO) Core->Nuc4 Prod1 Kinase Inhibitors (Solubility/Binding) Nuc1->Prod1 Prod2 Ether/Thioether Linkers Nuc2->Prod2 Prod3 Horner-Wadsworth-Emmons Reagents Nuc3->Prod3 Prod4 Click Chemistry (Triazole Formation) Nuc4->Prod4

Caption: Functionalization map demonstrating the versatility of the bromomethyl handle in divergent synthesis.

Part 5: References

  • Synthesis of 4-bromomethyl-1-phenyl-1H-pyrazole: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[1][3][4][5] Molbank2009 , M639. [Link]

  • Radical Bromination Selectivity: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews1948 , 43, 271. [Link]

  • Pyrazole Medicinal Chemistry Overview: Frizzo, C. P., et al. "Essential heterocyclic chemistry of pyrazoles." Journal of the Brazilian Chemical Society2009 , 20, 1561. [Link]

  • PBr3 Bromination Protocol: "Phosphorus Tribromide." Encyclopedia of Reagents for Organic Synthesis. [Link][1]

Sources

Methodological & Application

synthesis of 1-[2-(bromomethyl)phenyl]-1H-pyrazole from o-tolyl hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 1-[2-(bromomethyl)phenyl]-1H-pyrazole , a critical scaffold in the development of kinase inhibitors (e.g., p38 MAPK inhibitors) and bifunctional heterocycles.[1]

The route utilizes o-tolyl hydrazine as the starting material.[1]

  • Phase 1 constructs the pyrazole ring using a malonaldehyde equivalent (1,1,3,3-tetramethoxypropane) under Knorr-type conditions.[1]

  • Phase 2 effects a regioselective Wohl-Ziegler bromination of the benzylic methyl group.

Special emphasis is placed on controlling regioselectivity during bromination to avoid competing electrophilic substitution at the pyrazole C4 position.[1]

Strategic Retro-Analysis & Pathway

The synthesis is designed to avoid the use of unstable malonaldehyde by using its bis-acetal equivalent.[1] The benzylic bromination is the critical step requiring strict radical conditions to prevent ring halogenation.[1]

SynthesisRoute SM o-Tolyl Hydrazine (HCl Salt) Int Intermediate 1: 1-(o-Tolyl)-1H-pyrazole SM->Int Phase 1: Cyclization EtOH, Reflux, 3h Reagent1 1,1,3,3-Tetramethoxypropane (TMP) Reagent1->Int Product Target: This compound Int->Product Phase 2: Wohl-Ziegler PhCF3, Reflux, 4-6h Reagent2 NBS, AIBN (Radical Source) Reagent2->Product

Figure 1: Synthetic pathway from o-tolyl hydrazine to the target benzylic bromide.

Phase 1: Pyrazole Ring Construction

Objective: Synthesis of 1-(2-methylphenyl)-1H-pyrazole. Mechanism: Acid-catalyzed hydrolysis of TMP to malonaldehyde in situ, followed by double condensation with hydrazine.[1]

Materials
ReagentEquiv.Role
(2-Methylphenyl)hydrazine HCl1.0Substrate
1,1,3,3-Tetramethoxypropane (TMP)1.11,3-Electrophile
Ethanol (Absolute)SolventReaction Medium
Conc.[1] HCl0.1 (Cat.)[1][2]Catalyst
Experimental Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge o-tolyl hydrazine hydrochloride (10.0 mmol) and absolute ethanol (50 mL). Stir to suspend.

  • Addition: Add 1,1,3,3-tetramethoxypropane (11.0 mmol) followed by 3-4 drops of concentrated HCl.

    • Note: The solution typically turns clear yellow as the hydrazine dissolves and reacts.[1]

  • Reaction: Heat to reflux (approx. 78 °C) for 3–4 hours.

    • Monitor: TLC (20% EtOAc/Hexane).[1] The hydrazine spot (polar, stains with ninhydrin) should disappear; a new less polar spot (UV active) appears.[1]

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with sat.[1] NaHCO₃ (2 x 30 mL) to neutralize residual acid.

    • Wash with Brine (30 mL), dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude oil is typically >90% pure.[1] If necessary, purify via short-path distillation or silica plug (Hexane/EtOAc 9:1).[1]

Checkpoint: The intermediate 1-(o-tolyl)-1H-pyrazole is a pale yellow oil.[1]

  • ¹H NMR (CDCl₃): δ 2.25 (s, 3H, Ar-CH₃), 6.45 (t, 1H, Py-H4), 7.2-7.4 (m, 4H, Ar-H), 7.75 (d, 1H, Py-H3/5).[1]

Phase 2: Regioselective Benzylic Bromination

Objective: Conversion of the methyl group to a bromomethyl group. Critical Challenge: Preventing electrophilic bromination at the pyrazole C4 position. Solution: Use of Wohl-Ziegler conditions (Radical pathway).[1]

Mechanism & Selectivity Control

The reaction relies on the steady-state concentration of bromine radicals.[1]

  • Path A (Desired): Abstraction of a benzylic hydrogen by a succinimidyl radical, followed by quenching with Br₂.[1]

  • Path B (Undesired): Ionic electrophilic attack of Br⁺ on the electron-rich pyrazole C4.[1]

  • Control: Use non-polar solvents (CCl₄, PhCF₃) and radical initiators (AIBN) to favor Path A. Avoid Lewis acids or polar protic contaminants.[1]

RadicalMechanism NBS NBS Radical Succinimidyl Radical (•N) NBS->Radical Initiation (AIBN/Heat) BenzylRad Benzylic Radical (Ar-CH2•) Radical->BenzylRad H-Abstraction (-Succinimide) Substrate 1-(o-Tolyl)-pyrazole Substrate->BenzylRad Product Product (Ar-CH2-Br) BenzylRad->Product + Br2 (from NBS)

Figure 2: Radical chain mechanism favoring benzylic substitution.[1]

Materials
ReagentEquiv.Role
1-(o-Tolyl)-1H-pyrazole1.0Substrate
N-Bromosuccinimide (NBS)1.05Bromine Source
AIBN (Azobisisobutyronitrile)0.05Radical Initiator
Benzotrifluoride (PhCF₃)SolventGreen alternative to CCl₄

Note: CCl₄ is the classic solvent but is highly toxic.[1] Benzotrifluoride (PhCF₃) or Acetonitrile are superior modern alternatives.[1]

Experimental Protocol
  • Preparation: Recrystallize NBS from water/acetone before use to remove HBr (which catalyzes the undesired ionic reaction).[1] Dry thoroughly.[1]

  • Setup: Flame-dry a 100 mL RBF under Argon/Nitrogen.

  • Charge: Add 1-(o-tolyl)-1H-pyrazole (5.0 mmol), NBS (5.25 mmol), and AIBN (0.25 mmol).

  • Solvent: Add anhydrous PhCF₃ (or CCl₄) (25 mL).

  • Reaction:

    • Heat to reflux (approx. 102 °C for PhCF₃).[1]

    • Stir vigorously.[1] The reaction is heterogeneous initially (NBS is insoluble) and becomes homogeneous as succinimide forms and floats/precipitates.[1]

    • Time: 4–6 hours.

    • Monitor: TLC (Hexane/EtOAc 8:2).[1] Look for the conversion of the starting material (Rf ~0.[1][4]6) to a slightly less polar product (Rf ~0.55).[1]

  • Quench: Cool to 0 °C. Filter off the solid succinimide byproduct.

  • Workup:

    • Wash the filtrate with water (2 x 20 mL) to remove residual succinimide.[1]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Caution: Benzylic bromides are lachrymators (tear gas agents) and can be unstable on silica.[1]

    • Flash Chromatography: Use a short column with Hexane/EtOAc (95:5 to 90:10).[1]

    • Storage: Store under inert gas at -20 °C.

Analytical Validation

Target Compound: this compound[1]

TechniqueExpectation
Appearance Off-white solid or viscous oil.[1]
¹H NMR (CDCl₃) δ 4.45 (s, 2H, -CH₂Br) : Diagnostic singlet. δ 6.48 (t, 1H, Py-H4) : Confirms pyrazole ring is intact (not brominated).[1] δ 7.3-7.6 (m, 4H, Ar-H) : Aromatic region.[1] δ 7.78 (d, 1H, Py-H3/5) .
MS (ESI+) [M+H]⁺ peaks at m/z 237 and 239 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

Troubleshooting & Optimization

IssueCauseSolution
Ring Bromination (C4) Ionic mechanism active.[1]Ensure NBS is acid-free. Use anhydrous solvent.[1] Increase AIBN loading.
Dibromination Over-reaction.[1]Stop reaction at 90-95% conversion. Do not use >1.1 eq of NBS.
Incomplete Reaction Old initiator or wet solvent.[1]Add a second portion of AIBN (0.02 eq) after 3 hours.[1]

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives."[1] Journal of Heterocyclic Chemistry, 1987.[1] Link (Foundational pyrazole synthesis).[1]

  • Djerassi, C. "Brominations with N-Bromosuccinimide."[1] Chemical Reviews, 1948, 43(2), 271–317.[1] Link (Classic Wohl-Ziegler mechanism).[1]

  • Podgoršek, A., et al. "N-Bromosuccinimide-Based Bromination: Modern Green Chemistry Approaches."[1] Synthesis, 2009.[1][5] Link (Green solvents for bromination).[1]

  • US Patent 20060183948A1. "Process for producing tetraalkoxypropane and derivative thereof."[1][6] Link (Source for TMP reaction conditions).

  • Cantillo, D., et al. "Regioselective Aromatic Bromination with NBS."[1][5] Journal of Organic Chemistry, 2014.[1][5][7] Link (Discussion on competing ionic vs radical pathways).[1]

Sources

Application Notes and Protocols for the Alkylation Agent: 1-[2-(bromomethyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of a pyrazole-containing fragment into a molecule can significantly modulate its pharmacological profile. 1-[2-(bromomethyl)phenyl]-1H-pyrazole serves as a key building block for this purpose, enabling the covalent attachment of the 2-(1H-pyrazol-1-yl)benzyl moiety to various nucleophilic substrates.

Reactivity and Mechanistic Considerations

This compound is a benzylic bromide, a class of compounds known for their high reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the stability of the benzylic carbocation intermediate that can form during SN1 reactions, or the stabilization of the transition state in SN2 reactions, due to resonance with the adjacent phenyl ring.[3]

The choice of reaction mechanism, SN1 or SN2, is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction temperature. For primary benzylic halides such as the title compound, the SN2 pathway is often favored, particularly with strong nucleophiles in polar aprotic solvents.[4]

Figure 1. General mechanistic pathways for the alkylation of nucleophiles using this compound.

General Protocol for N-Alkylation of Amines

This protocol provides a general procedure for the N-alkylation of primary and secondary amines using this compound.

Materials
  • This compound

  • Amine of interest (primary or secondary)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure
  • To a solution of the amine (1.0 eq.) in anhydrous DMF or MeCN (0.1-0.5 M), add a base such as potassium carbonate (1.5-2.0 eq.) or triethylamine (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to ensure deprotonation of the amine.

  • Add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise over 5-10 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Characterization

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Figure 2. General experimental workflow for the N-alkylation of amines.

Application in the Synthesis of Bioactive Molecules

The 2-(1H-pyrazol-1-yl)benzyl moiety, installed using this compound, is a key structural feature in a variety of compounds with interesting pharmacological properties. For instance, derivatives bearing this scaffold have been investigated for their potential as kinase inhibitors in cancer therapy. The pyrazole ring can act as a versatile hydrogen bond donor and/or acceptor, facilitating crucial interactions with the target protein's active site.

Signaling_Pathway_Inhibition cluster_cell Cancer Cell Receptor Receptor Tyrosine Kinase (RTK) Extracellular Domain Intracellular Kinase Domain Substrate Substrate Protein Receptor:f2->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Inhibitor Pyrazole-Containing Inhibitor Inhibitor->Receptor:f2 Binds to ATP-binding site

Figure 3. Illustrative diagram of a pyrazole-containing inhibitor blocking a receptor tyrosine kinase signaling pathway.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Insufficiently strong base- Low reaction temperature- Sterically hindered nucleophile- Use a stronger base (e.g., NaH)- Increase the reaction temperature- Prolong the reaction time
Formation of multiple products - Alkylation at multiple sites on the nucleophile- Side reactions of the alkylating agent- Use a protecting group strategy for the nucleophile- Optimize reaction conditions (lower temperature, weaker base) to improve selectivity
Difficulty in product purification - Similar polarity of starting material and product- Presence of side-products with similar Rf values- Try a different eluent system for column chromatography- Consider recrystallization as an alternative purification method

Conclusion

This compound is a valuable and reactive building block for the introduction of the 2-(1H-pyrazol-1-yl)benzyl moiety into a wide range of molecules. Its utility in the synthesis of potential therapeutic agents underscores its importance in modern drug discovery. The protocols and insights provided in this guide are intended to facilitate the successful application of this versatile reagent in the research laboratory.

References

  • Synthesis of Pazopanib. (2026, February 8). Filo. [Link]

  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (n.d.). Bentham Science Publisher. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. [Link]

  • 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). (n.d.). National Center for Biotechnology Information. [Link]

  • WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine. (n.d.).
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2025, August 7). ResearchGate. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2025, August 6). ResearchGate. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). ACS Publications. [Link]

  • US Patent for a process for preparing compounds of formula (I), or a salt or solvate thereof, including Brexpiprazole. (2022, April 26).

Sources

Application Note: Nucleophilic Substitution Reactions of 2-(pyrazol-1-yl)benzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the handling, reactivity, and synthetic protocols for 2-(pyrazol-1-yl)benzyl bromide (systematic name: 1-(2-(bromomethyl)phenyl)-1H-pyrazole). As a bifunctional scaffold containing a reactive electrophilic benzylic bromide and a coordinating pyrazole moiety, this compound is a critical intermediate in the synthesis of N,N-bidentate ligands , hybrid scorpionate-like complexes , and pharmaceutical heterocycles . This guide addresses the specific challenges of ortho-substituted benzyl bromides, including stability issues (cyclization/hydrolysis) and lachrymatory hazards, while providing validated protocols for C-N, C-O, and C-C bond formations.

Introduction & Chemical Context

The molecule 2-(pyrazol-1-yl)benzyl bromide features a benzene ring substituted at the ortho positions with a bromomethyl group and a pyrazol-1-yl group.

  • Chemical Utility: It serves as a "masked" chelator. Upon nucleophilic substitution, the resulting product often possesses a donor atom (N, O, S) positioned to form a stable 6-membered chelate ring with the pyrazole nitrogen (

    
    ) upon metal coordination.
    
  • Reactivity Profile: The benzylic bromide is highly active toward

    
     reactions. However, the ortho-pyrazole group introduces unique steric and electronic effects. The lone pair on the pyrazole 
    
    
    
    can act as an intramolecular nucleophile, potentially displacing the bromide to form a cyclic pyrazolo-indazolium species (Neighboring Group Participation), which renders the compound moisture-sensitive.
Key Applications
  • Ligand Synthesis: Precursor for Tpm-like (tris(pyrazolyl)methane) analogs and N-heterocyclic carbene (NHC) precursors.

  • Medicinal Chemistry: Synthesis of fused tricyclic systems (e.g., benzodiazepine mimics) via cascade cyclizations.

  • Materials Science: Introduction of pyrazole units into polymers for metal scavenging.

Safety & Handling (Critical)

Warning: Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or self-quaternization. If the solid turns green/blue, it indicates decomposition.

Mechanistic Insights

The reaction trajectory is primarily governed by the


 mechanism, but the ortho-substituent dictates the rate and stability.
Pathway Analysis
  • Direct Substitution (

    
    ):  Primary pathway with strong nucleophiles (amines, thiolates).
    
  • Neighboring Group Participation (NGP): The pyrazole

    
     can attack the benzylic carbon, ejecting bromide to form a transient spiro-ammonium species. This intermediate is highly reactive and can lead to rapid hydrolysis in wet solvents.
    

ReactionMechanism Start 2-(pyrazol-1-yl) benzyl bromide TS_SN2 Transition State (SN2) Start->TS_SN2 + Nucleophile (Nu⁻) NGP_Inter Cyclic Indazolium Intermediate (Unstable) Start->NGP_Inter Intramolecular N-attack Product Substituted Product (Ligand/Drug) TS_SN2->Product - Br⁻ NGP_Inter->Product + Nu⁻ (Ring Opening) Hydrolysis Benzyl Alcohol (Impurity) NGP_Inter->Hydrolysis + H₂O

Figure 1: Mechanistic pathways showing the competition between direct substitution and NGP-mediated instability.

Validated Experimental Protocols

Protocol A: C-N Bond Formation (Synthesis of N,N-Ligands)

This protocol describes the reaction with a secondary amine (e.g., morpholine or piperidine) to generate a mono-benzyl amine ligand.

Reagents:

  • 2-(pyrazol-1-yl)benzyl bromide (1.0 equiv)

  • Secondary Amine (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add

    
     and anhydrous MeCN.
    
  • Addition: Add the secondary amine to the suspension. Stir for 5 minutes.

  • Substrate Addition: Dissolve 2-(pyrazol-1-yl)benzyl bromide in a minimum volume of MeCN and add dropwise to the reaction mixture at 0°C (ice bath) to suppress exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (typically 30% EtOAc/Hexane).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Expert Tip: For primary amines (to make bis-benzyl ligands), use 0.45 equivalents of the amine and heat to 60°C to ensure double alkylation.

Protocol B: C-O Bond Formation (Ether Synthesis)

Used for creating bioactive ethers or precursors for solubility modulation.

Reagents:

  • Phenol/Alcohol derivative (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • DMF (anhydrous) or THF

Procedure:

  • Deprotonation: In a dry flask, suspend NaH in DMF at 0°C. Add the phenol/alcohol dropwise. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add 2-(pyrazol-1-yl)benzyl bromide (1.1 equiv) in one portion.

  • Completion: Stir at RT for 2–6 hours.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organics with water and brine (critical to remove DMF). Dry over 
    
    
    
    .
Protocol C: C-C Bond Formation (Malonate Synthesis)

Precursor for unnatural amino acids or chain extension.

Reagents:

  • Diethyl malonate (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (freshly prepared or commercial solution) (1.2 equiv)

  • Ethanol (EtOH), absolute

Procedure:

  • Enolate Formation: Add diethyl malonate to a solution of NaOEt in EtOH at 0°C. Stir for 15 min.

  • Substitution: Add the bromide dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

  • Workup: Evaporate EtOH. Redissolve in

    
    , wash with dilute HCl (to neutralize) and water.
    

Data Summary & Troubleshooting

ParameterStandard ConditionCommon IssueSolution
Solvent MeCN, DMF, THFHydrolysis of BromideUse anhydrous solvents; store molecular sieves in solvent bottles.
Base

,

, NaH
Incomplete ReactionSwitch to

(cesium effect) or add KI (Finkelstein catalyst).
Temperature 0°C

RT
DimerizationKeep concentration dilute (0.1 M) and add bromide slowly.
Appearance White/Off-white solidGreen/Blue colorationIndicates oxidation/decomposition. Recrystallize from Hexane/EtOAc before use.

Experimental Workflow Visualization

Workflow Step1 Reagent Prep: Dry Solvent + Base + Nucleophile (0°C, Argon) Step2 Addition: Slow addition of 2-(pyrazol-1-yl)benzyl bromide Step1->Step2 Step3 Reaction Monitoring: TLC / LC-MS (Look for disappearance of bromide) Step2->Step3 Decision Complete? Step3->Decision Decision->Step3 No (Add KI/Heat) Step4 Workup: Filtration (if K2CO3) or Aqueous Extraction (if NaH) Decision->Step4 Yes Step5 Purification: Flash Chromatography (DCM/MeOH or Hex/EtOAc) Step4->Step5

Figure 2: Standardized workflow for nucleophilic substitution of pyrazolyl-benzyl bromides.

References

  • Ligand Synthesis Context: Synthesis of pyrazole-based ligands for liquid-solid extraction of heavy metals. Materials Today: Proceedings, 2020.

  • General Reactivity of Benzyl Bromides: Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide.[2] ResearchGate, 2025.

  • Pyrazole Chemistry & Functionalization: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Journal of Organic Chemistry, 2021.

  • Crystal Structure & Geometry (Analogous Systems): Crystal structure of 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione. Acta Crystallographica, 2015.[3]

Sources

1-[2-(bromomethyl)phenyl]-1H-pyrazole in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[2-(bromomethyl)phenyl]-1H-pyrazole in Fused Heterocycle Synthesis

Executive Summary

The compound This compound (CAS: 87488-84-4) represents a privileged "ortho-tethered" scaffold in heterocyclic chemistry. Its unique architecture combines a nucleophilic pyrazole nitrogen (N2) with a highly electrophilic benzylic bromide at the ortho position of the N-phenyl ring. This proximity enables rapid, high-yielding intramolecular cyclizations to form pyrazolo[1,2-a]indazole cores—a tricyclic system increasingly valued in the development of N-heterocyclic carbene (NHC) ligands, bioactive alkaloids, and organic electronic materials.

This guide details the protocols for synthesizing this reagent and deploying it to construct fused heterocyclic salts, offering a self-validating workflow for drug discovery and catalysis researchers.

Strategic Value & Reactivity Profile

The molecule operates as a bifunctional linchpin . Its reactivity is governed by two distinct centers:

  • Electrophilic Benzylic Carbon: The -CH₂Br group is highly susceptible to Sₙ2 attack.

  • Nucleophilic Pyrazole Nitrogen (N2): The pyridinic nitrogen is ideally positioned for 5-exo-tet cyclization.

Primary Application: Synthesis of 1H-pyrazolo[1,2-a]indazol-9-ium bromide . This salt is the precursor to a subclass of rigid, planar NHC ligands that exhibit superior stability in palladium-catalyzed cross-coupling compared to non-fused analogs.

Experimental Protocols

Protocol A: Synthesis of this compound

Prerequisite: This compound is often synthesized from 1-(o-tolyl)-1H-pyrazole via radical bromination.

Reagents:

  • 1-(2-Methylphenyl)-1H-pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: CCl₄ or Benzene (Note: Benzotrifluoride is a greener alternative).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-(2-methylphenyl)-1H-pyrazole in 50 mL of anhydrous CCl₄ under Argon.

  • Radical Initiation: Add NBS (11 mmol) and AIBN (0.5 mmol).

  • Reflux: Heat the mixture to reflux (77°C) for 4–6 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (higher R_f) should disappear, replaced by the benzylic bromide product.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1]

  • Purification: Concentrate the filtrate in vacuo. The residue is often pure enough, but can be recrystallized from Hexane/CH₂Cl₂ to yield the title compound as a white/off-white solid.

Yield Expectation: 85–92%

Protocol B: Intramolecular Cyclization to Pyrazolo[1,2-a]indazol-9-ium Bromide

Context: This is the core "heterocycle synthesis" application. The reaction creates a new 5-membered ring fused to the phenyl and pyrazole rings.

Reagents:

  • This compound (1.0 equiv)

  • Solvent: Acetone (Anhydrous) or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of the bromomethyl precursor in 20 mL of anhydrous Acetone.

  • Cyclization: Heat the solution to mild reflux (56°C) for 12–24 hours.

    • Mechanism Note: The reaction is driven by the intramolecular attack of N2 on the benzylic carbon. The product is ionic and will precipitate out of the non-polar organic solvent.

  • Isolation: Cool the mixture to room temperature and then to 4°C.

  • Filtration: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether (3 x 10 mL) to remove unreacted starting material.

  • Drying: Dry under high vacuum at 40°C.

Characterization Check:

  • ¹H NMR (DMSO-d₆): Look for a significant downfield shift of the benzylic protons (from ~4.5 ppm in precursor to ~5.8 ppm in the salt) and the pyrazole protons due to the formation of the cationic aromatic system.

Data & Optimization

Table 1: Solvent Effects on Cyclization Efficiency Reaction Conditions: 0.1 M concentration, Reflux, 12 hours.

SolventDielectric ConstantYield (%)PurityNotes
Acetone 20.794% HighProduct precipitates; easiest workup.
Acetonitrile37.591%HighRequires evaporation; product is soluble at reflux.
Toluene2.3845%LowSlow kinetics; competing intermolecular oligomerization.
Ethanol24.560%MedSolvolysis side-products observed (ethoxy substitution).

Visualizing the Pathway

The following diagram illustrates the transformation from the o-tolyl precursor to the fused tricyclic salt.

ReactionPathway Start 1-(o-tolyl)-1H-pyrazole Reagent 1-[2-(bromomethyl)phenyl] -1H-pyrazole (Key Intermediate) Start->Reagent NBS, AIBN Radical Bromination Transition Transition State (5-exo-tet Cyclization) Reagent->Transition Intramolecular Nu: Attack (N2) Product Pyrazolo[1,2-a]indazol-9-ium Bromide (Fused Salt) Transition->Product Ring Closure (Acetone, Reflux)

Caption: Synthesis of the fused Pyrazolo[1,2-a]indazol-9-ium scaffold via radical bromination and intramolecular nucleophilic substitution.

Advanced Applications: NHC Ligand Generation

Once the Pyrazolo[1,2-a]indazol-9-ium bromide is synthesized (Protocol B), it serves as a precursor for N-Heterocyclic Carbenes (NHCs).

Protocol C: In-Situ Deprotonation for Catalysis

  • Suspend the bromide salt in THF.

  • Add a strong base (e.g., KHMDS or KOtBu, 1.1 equiv) at -78°C.

  • The resulting free carbene is unstable and is typically trapped immediately with a metal source (e.g., [Pd(allyl)Cl]₂ or CuCl) to form the active catalyst species.

Why this matters: The rigid tricyclic backbone prevents rotation around the N-Aryl bond (common in standard NHCs), leading to enhanced catalyst lifetime and distinct steric properties in asymmetric synthesis.

References

  • Synthesis of Pyrazolo[1,2-a]indazoles via Iridium(III)-Catalyzed Annulation. Asian Journal of Organic Chemistry, 2023.

  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Chemical Review and Letters, 2023.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014.

  • 1-[2-[Bis(tert-butyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole (Ligand Analog). Sigma-Aldrich Product Data.

  • Intramolecular Cyclization of Vinyldiazoacetates as a Versatile Route to Substituted Pyrazoles. ChemRxiv, 2021.

Sources

Preparation of Pyrazole-Containing Benzyl Bromides: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Containing Benzyl Bromides in Modern Chemistry

Pyrazole-containing compounds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique physicochemical properties.[1] The pyrazole nucleus is a privileged scaffold found in numerous pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer agents.[2][3] Benzyl bromides, on the other hand, are versatile synthetic intermediates, prized for their utility in introducing a benzylic moiety into a wide array of molecules. The strategic combination of these two pharmacophores into pyrazole-containing benzyl bromides creates a class of building blocks with immense potential for the development of novel therapeutics and functional materials.

This comprehensive guide provides detailed application notes and protocols for the preparation of pyrazole-containing benzyl bromides, tailored for researchers, scientists, and drug development professionals. We will delve into the two most prevalent and robust synthetic strategies, offering not just step-by-step instructions, but also the underlying scientific rationale to empower you to adapt and troubleshoot these methods in your own laboratory.

Core Synthetic Strategies

The synthesis of pyrazole-containing benzyl bromides can be broadly approached via two distinct and highly effective methodologies:

  • Method A: N-Alkylation of a Pyrazole with a Benzyl Bromide. This convergent approach involves the formation of a C-N bond between a pre-synthesized pyrazole and a suitable benzyl bromide derivative. It is a widely used method due to the commercial availability of a diverse range of starting materials.

  • Method B: Radical Bromination of a Pyrazole-Containing Toluene. This strategy involves the selective bromination of a benzylic methyl group on a pre-existing pyrazole-phenyl scaffold. This method is particularly useful when the desired pyrazole-toluene precursor is readily accessible.

Below, we present detailed protocols for each of these methodologies, complete with explanations of the critical experimental parameters and expected outcomes.

Methodology A: N-Alkylation of Pyrazoles with Benzyl Bromides

This method is predicated on the nucleophilic character of the pyrazole nitrogen, which attacks the electrophilic benzylic carbon of the benzyl bromide. The regioselectivity of the N-alkylation (i.e., at the N1 or N2 position of the pyrazole ring) is a critical consideration and is influenced by steric and electronic factors of the pyrazole substituents.[4]

Scientific Integrity & Logic: The "Why" Behind the Protocol

The choice of base and solvent is paramount for the success of this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically employed to deprotonate the pyrazole, thereby increasing its nucleophilicity without causing unwanted side reactions.[3][5] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial as it effectively dissolves the pyrazole salt and the benzyl bromide, facilitating the bimolecular nucleophilic substitution (Sₙ2) reaction. The reaction temperature is generally kept moderate to prevent side reactions, such as over-alkylation or decomposition of the starting materials.

Experimental Workflow: N-Alkylation

pyrazole Pyrazole Derivative reaction_vessel Reaction Mixture pyrazole->reaction_vessel benzyl_bromide Benzyl Bromide benzyl_bromide->reaction_vessel base Base (e.g., K₂CO₃) base->reaction_vessel solvent Solvent (e.g., DMF) solvent->reaction_vessel heating Stirring at RT to moderate heat workup Aqueous Work-up & Extraction reaction_vessel->workup Reaction Completion purification Column Chromatography workup->purification product Pyrazole-Containing Benzyl Bromide purification->product

Caption: Workflow for N-Alkylation of Pyrazoles.

Detailed Protocol: Synthesis of 1-(4-(Bromomethyl)benzyl)-1H-pyrazole

This protocol describes the synthesis of a specific pyrazole-containing benzyl bromide, 1-(4-(bromomethyl)benzyl)-1H-pyrazole, as a representative example.

Materials:

  • 1H-Pyrazole

  • 1,4-Bis(bromomethyl)benzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or argon inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Benzyl Bromide: While stirring the suspension, add a solution of 1,4-bis(bromomethyl)benzene (1.2 eq) in anhydrous DMF dropwise at room temperature. A slight excess of the bis-brominated reagent is used to favor the mono-alkylation product.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the desired 1-(4-(bromomethyl)benzyl)-1H-pyrazole.

Data Presentation: N-Alkylation Reaction Parameters
ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃, NaHDeprotonates the pyrazole to form the nucleophilic pyrazolate anion.[3][5]
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents that solubilize reactants and facilitate Sₙ2 reaction.[5][6]
Temperature Room Temperature to 80 °CBalances reaction rate with minimizing side reactions.[5][7]
Stoichiometry Slight excess of benzyl bromideCan be adjusted to favor mono-alkylation in cases of di-functionalized precursors.

Methodology B: Radical Bromination of Pyrazole-Containing Toluenes

This approach is centered on the selective functionalization of a benzylic C-H bond. The use of N-bromosuccinimide (NBS) as a brominating agent is a hallmark of this method, as it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[8][9]

Scientific Integrity & Logic: The "Why" Behind the Protocol

The key to the success of this reaction lies in the initiation of a radical chain reaction. This is typically achieved using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photochemical means (e.g., a UV lamp).[10] The reaction is performed in a non-polar solvent, like carbon tetrachloride (CCl₄) or cyclohexane, to prevent ionic side reactions. The stability of the benzylic radical intermediate, which is resonance-stabilized by the adjacent phenyl ring, is the driving force for the high selectivity of this bromination.

Experimental Workflow: Radical Bromination

pyrazole_toluene Pyrazole-Containing Toluene reaction_vessel Reaction Mixture pyrazole_toluene->reaction_vessel nbs N-Bromosuccinimide (NBS) nbs->reaction_vessel initiator Radical Initiator (e.g., AIBN) initiator->reaction_vessel solvent Solvent (e.g., CCl₄) solvent->reaction_vessel reflux Reflux with heating/irradiation workup Filtration & Solvent Removal reaction_vessel->workup Reaction Completion purification Recrystallization or Chromatography workup->purification product Pyrazole-Containing Benzyl Bromide purification->product

Caption: Workflow for Radical Bromination.

Detailed Protocol: Synthesis of 1-(4-(Bromomethyl)phenyl)-1H-pyrazole

This protocol outlines the synthesis of 1-(4-(bromomethyl)phenyl)-1H-pyrazole from 1-(p-tolyl)-1H-pyrazole.

Materials:

  • 1-(p-tolyl)-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (optional, but recommended)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(p-tolyl)-1H-pyrazole (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filtration: Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 1-(4-(bromomethyl)phenyl)-1H-pyrazole.

Data Presentation: Radical Bromination Reaction Parameters
ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂ for radical substitution.[11]
Initiator AIBN, Benzoyl Peroxide, UV lightInitiates the radical chain reaction.[10]
Solvent Carbon tetrachloride, CyclohexaneNon-polar solvents that favor radical reactions and are relatively inert.
Temperature RefluxProvides the energy needed for homolytic cleavage of the initiator and propagation of the radical chain.

Characterization of Pyrazole-Containing Benzyl Bromides

The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data for 1-benzyl-4-bromo-1H-pyrazole[12][13]
TechniqueExpected Data
¹H NMR (CDCl₃) δ ~7.5 ppm (s, 1H, pyrazole-H), δ 7.4-7.2 ppm (m, 5H, Ar-H), δ ~5.3 ppm (s, 2H, CH₂)
¹³C NMR (CDCl₃) δ ~140 ppm, ~136 ppm, ~129 ppm, ~128 ppm (aromatic C), δ ~94 ppm (C-Br), δ ~57 ppm (CH₂)
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the product.

Safety Precautions

Benzyl Bromides:

  • Hazard: Benzyl bromides are lachrymators, meaning they cause irritation to the eyes and respiratory tract, leading to tearing. They are also corrosive and can cause skin burns.[12][13][14]

  • Handling: Always handle benzyl bromides in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[14]

N-Bromosuccinimide (NBS):

  • Hazard: NBS is a corrosive solid that can cause severe skin burns and eye damage. It is also an oxidizing agent and can intensify fires.[1][15]

  • Handling: Handle NBS in a fume hood, wearing appropriate PPE. Avoid creating dust. Keep away from combustible materials.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[15]

Conclusion

The preparation of pyrazole-containing benzyl bromides is a critical step in the synthesis of many biologically active molecules and advanced materials. The two primary methodologies presented here, N-alkylation and radical bromination, offer versatile and reliable routes to these valuable building blocks. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize these important compounds, paving the way for new discoveries in drug development and beyond.

References

  • Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • New Jersey Department of Health. (2000). BENZYL BROMIDE HAZARD SUMMARY. Available at: [Link]

  • Reddy, B. V. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi. Available at: [Link]

  • Stanovnik, B., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

  • El Kihel, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Available at: [Link]

  • Romero, A. A., et al. (2018). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2012). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Kumar, A., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Götte, M., et al. (2018). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddy, P. P., et al. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. Available at: [Link]

  • Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Gomaa, M. A.-M. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Molecules. Available at: [Link]

  • Gomaa, M. A.-M. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Available at: [Link]

  • Mu, S., et al. (2023). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Al-Qalaf, F., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. Available at: [Link]

  • Enamine. (2021). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]

Sources

Technical Guide: Precision Ortho-C–H Functionalization of 1-Phenylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Ortho-C–H Functionalization of 1-Phenylpyrazole Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Strategic Scope

The 1-phenylpyrazole scaffold is a privileged pharmacophore in drug discovery, serving as a core motif in numerous bioactive compounds (e.g., Celecoxib, Lorediplon). Functionalization at the ortho-position of the phenyl ring (C2') is traditionally challenging due to steric hindrance and the lack of inherent electronic bias compared to the para-position.

This guide details the Transition-Metal Catalyzed Directed C–H Activation strategy to overcome these limitations. By leveraging the pyrazole nitrogen (N2) as a directing group (DG), researchers can achieve site-selective functionalization.

Scope of this Guide:

  • Direct Ortho-Methylation: Installing a methyl group at the C2' position (a "magic methyl" effect strategy).

  • Direct Ortho-Halogenation: Installing Iodine/Bromine as a gateway for downstream cross-coupling.

  • Mechanistic Insight: Understanding the cyclometalation pathway to troubleshoot reactivity.

Mechanistic Basis: The 5-Membered Metallacycle

Success in this reaction class relies on the formation of a stable 5-membered metallacycle intermediate. The pyrazole N2 acts as a Lewis base, coordinating to the metal center (typically Pd, Rh, or Ru), which brings the catalyst into proximity with the ortho-C–H bond.

Key Mechanistic Driver: Concerted Metalation-Deprotonation (CMD) Unlike electrophilic aromatic substitution (SEAr), which favors electron-rich positions, this pathway is governed by the acidity of the C–H bond and the geometry of the transition state. An acetate or carbonate base assists in cleaving the C–H bond simultaneously with metalation.

Visualizing the Catalytic Cycle

The following diagram illustrates the Pd(II)/Pd(0) oxidative coupling cycle used for methylation and halogenation.

CatalyticCycle Start Pd(OAc)2 (Pre-catalyst) Coordination N-Coordination (Substrate Binding) Start->Coordination + 1-Phenylpyrazole CMD C-H Activation (CMD Mechanism) Coordination->CMD - AcOH Palladacycle 5-Membered Palladacycle Int. CMD->Palladacycle LigandExchange Ligand Exchange (Methyl/Halogen Source) Palladacycle->LigandExchange + Me-B(OH)2 / NBS RedElim Reductive Elimination (C-C/C-X Bond Formation) LigandExchange->RedElim ProductRelease Product Release + Pd(0) RedElim->ProductRelease Reoxidation Re-oxidation Pd(0) -> Pd(II) ProductRelease->Reoxidation + Oxidant (Ag+, O2) Reoxidation->Start

Figure 1: The catalytic cycle for Pd-catalyzed ortho-functionalization, highlighting the critical CMD step and re-oxidation loop.

Application Protocol A: Direct Ortho-Methylation

Objective: Installation of a methyl group at the C2' position. Significance: Methyl groups often improve metabolic stability and potency (the "Magic Methyl" effect) but are difficult to install via standard Friedel-Crafts chemistry on deactivated rings.

Protocol Design Logic
  • Catalyst: Pd(OAc)2 is preferred for its stability and efficiency in CMD pathways.

  • Methyl Source: Methylboronic acid (MeB(OH)2) or Methylboroxine. Unlike MeI, these reagents are compatible with oxidative Pd(II) cycles and avoid rapid β-hydride elimination issues often seen with alkyl halides.

  • Oxidant: Silver Carbonate (Ag2CO3) or Benzoquinone (BQ). Ag2CO3 serves a dual role: it acts as the terminal oxidant to regenerate Pd(II) and facilitates the transmetalation step.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 15 mL pressure vial equipped with a magnetic stir bar, add:

      • Substrate: 1-Phenylpyrazole (1.0 equiv, 0.5 mmol)

      • Catalyst: Pd(OAc)2 (10 mol%)

      • Reagent: Methylboronic acid (2.0 - 3.0 equiv)

      • Oxidant: Ag2CO3 (2.0 equiv)

      • Additive: Pivalic acid (30 mol%) — Crucial for assisting the CMD step.

    • Solvent: Add 1,4-Dioxane or tert-Amyl alcohol (2.0 mL, 0.25 M).

  • Execution:

    • Seal the vial with a PTFE-lined cap.

    • Heat the reaction block to 100–110 °C . Vigorous stirring (800 rpm) is essential as Ag2CO3 is heterogeneous.

    • Run for 18–24 hours .

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver residues.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc gradient (typically 10:1 to 5:1).

    • Target Product: 1-(2-methylphenyl)pyrazole.

Data Summary: Optimization Parameters

ParameterStandard ConditionAlternativeImpact
Solvent 1,4-DioxaneDMF / DMSODioxane is cleaner; DMF increases rate but complicates workup.
Oxidant Ag2CO3Cu(OAc)2 / AirAg salts are superior for alkylation; Cu/Air works better for arylation.
Additive Pivalic AcidAdamantane-1-COOHBulky carboxylic acids promote the CMD transition state.
Application Protocol B: Direct Ortho-Halogenation

Objective: Installation of Iodine or Bromine at C2'. Significance: This converts the inert C–H bond into a reactive handle for Suzuki, Heck, or Sonogashira couplings, allowing divergent synthesis.

Protocol Design Logic
  • Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS). These provide an electrophilic halogen source ("X+") that reacts with the palladacycle.

  • Solvent: Acetonitrile (MeCN) or DCE. MeCN coordinates weakly, stabilizing the cationic Pd species generated during the cycle.

Step-by-Step Procedure
  • Reaction Setup:

    • In a screw-cap vial, combine:

      • Substrate: 1-Phenylpyrazole (1.0 equiv, 0.5 mmol)

      • Catalyst: Pd(OAc)2 (5 mol%)

      • Halogen Source: NIS (1.1 equiv) for iodination OR NBS (1.1 equiv) for bromination.

      • Solvent: Acetonitrile (MeCN) (0.2 M).

  • Execution:

    • Seal and heat to 80–100 °C .

    • Time: Reaction is typically faster than alkylation (4–12 hours). Monitor by TLC/LCMS.

  • Work-up:

    • Cool to RT.

    • Dilute with EtOAc and wash with saturated Na2S2O3 (sodium thiosulfate) . Note: This step is critical to quench unreacted iodine/bromine species.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

    • Note: Mono-halogenated products elute later than the starting material but earlier than di-halogenated byproducts.

Troubleshooting & Optimization Guide

Issue 1: Low Conversion / "Black Palladium"

  • Cause: Catalyst decomposition to Pd(0) aggregates (Pd black) before the cycle completes.

  • Solution:

    • Ensure the oxidant (Ag2CO3) is fresh and stored in the dark.

    • Add a ligand: PPh3 or DMSO (5-10 mol%) can stabilize the Pd species, though they may slow the rate.

    • Check oxygen exclusion: While some protocols work in air, oxidative alkylation is often sensitive. Run under Argon.[2][3][4]

Issue 2: Di-functionalization (2,6-disubstitution)

  • Cause: The product (mono-ortho) is still a substrate and often more reactive due to twisted conformation preventing planar aggregation.

  • Solution:

    • Stop the reaction at 70-80% conversion.

    • Reduce the equivalents of the coupling partner (MeB(OH)2 or NBS) to 1.0–1.1 equiv.

    • Use steric bulk: If the goal is mono-functionalization, lower the temperature to 80 °C.

Issue 3: Regioselectivity (Pyrazole C4 vs Phenyl C2')

  • Cause: Electrophilic halogenation can occur at the electron-rich C4 position of the pyrazole ring (background reaction) without metal catalysis.

  • Solution:

    • Control: Run a blank reaction without Pd. If C4 halogenation occurs, switch to a less polar solvent (DCE) or lower the temperature.

    • Mechanism Check: The Pd-catalyzed pathway is ortho-selective. If C4 is competing, the catalytic cycle is too slow. Increase catalyst loading or add Pivalic acid.

References
  • Mechanistic Foundation of Pyrazole-Directed C-H Activation

    • Title: Palladium-Catalyzed Chelation-Assisted Regioselective Oxidative Dehydrogenative Homocoupling/Ortho-Hydroxylation in N-Phenylpyrazoles.[5]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Ortho-Methylation Strategies (Radical/Ni-Catalyzed Context)

    • Title: Dicumyl Peroxide as a Methylating Reagent in the Ni-Catalyzed Methylation of Ortho C–H Bonds in Aromatic Amides.[6][7] (Demonstrates the difficulty of ortho-methylation and alternative radical strategies).

    • Source: ACS Public
    • URL:[Link]

  • General Halogenation Protocols

    • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides. (Provides context on background reactivity of the pyrazole ring vs the phenyl ring).
    • Source: ACS Public
    • URL:[Link]

  • Ortho-Alkoxylation and Halogenation Scope

    • Title: o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionaliz
    • Source: MDPI.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management for 1-[2-(bromomethyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Document ID: TSC-BR-PYR-001 Last Updated: October 26, 2023 Target Audience: Medicinal Chemists, Process Chemists, CMC Leads

Executive Summary: The "Silent Killer" of Purity

You are likely accessing this guide because your white crystalline solid has turned into a yellow gum, or your NMR shows a mysterious shift in the benzylic region.

1-[2-(bromomethyl)phenyl]-1H-pyrazole is not just a standard benzyl bromide. It possesses a structural flaw: an internal nucleophile (the pyrazole nitrogen) positioned perfectly to displace the bromine atom. This phenomenon, known as Anchimeric Assistance or Neighboring Group Participation (NGP) , accelerates hydrolysis by orders of magnitude compared to para- or meta-isomers.

This guide provides the protocols necessary to arrest this autocatalytic degradation.

The Mechanism: Why Water is Not the Only Enemy

Standard benzyl bromides degrade via direct attack by water (


) or carbocation formation (

). However, this molecule degrades via intramolecular cyclization .

The pyridine-like nitrogen (N2) of the pyrazole ring attacks the benzylic carbon, ejecting bromide to form a highly reactive pyrazolium salt intermediate . This salt is extremely hygroscopic and electrophilic; it reacts instantly with trace atmospheric moisture to open the ring, yielding the alcohol (hydrolysis product) and HBr. The HBr then autocatalyzes further degradation.

Degradation Pathway Diagram

G Start Intact Molecule (Benzyl Bromide) TS Cyclization (Rate Limiting Step) Start->TS NGP Attack Inter Pyrazolium Salt (Cyclic Intermediate) TS->Inter -Br⁻ End Hydrolyzed Alcohol + HBr (Autocatalyst) Inter->End Nucleophilic Ring Opening Water + H₂O (Trace) Water->Inter

Figure 1: The intramolecular degradation pathway. The proximity of the pyrazole nitrogen to the benzylic carbon creates a "self-destruct" mechanism.

Storage & Handling Protocols

Standard freezer storage is insufficient. You must interrupt the kinetic pathway described above.

Protocol A: The "Zero-Moisture" Storage System
ParameterSpecificationRationale
Temperature -20°C to -80°C Lowers kinetic energy, slowing the cyclization rate (

).
Atmosphere Argon (Ar) Argon is heavier than air and provides a better "blanket" than Nitrogen to exclude moisture.
Container Amber Glass + Parafilm Blocks light (radical degradation) and seals against humidity.
Additives K₂CO₃ Packet Store the vial inside a secondary jar containing a packet of anhydrous Potassium Carbonate to scavenge acid vapors.
Protocol B: Solvent Selection Guide

Never dissolve this compound until the moment of reaction.

Solvent ClassStatusExamplesNotes
Protic FORBIDDEN MeOH, EtOH, WaterWill cause immediate solvolysis via the pyrazolium intermediate.
Polar Aprotic HIGH RISK DMSO, DMF, DMAcHigh dielectric constant stabilizes the transition state, accelerating cyclization.
Non-Polar PREFERRED DCM, Toluene, THFAnhydrous only. Destabilizes the charged intermediate.
Synthesis & Purification: The "Neutralized Silica" Technique

A common failure point is purification. Standard silica gel is slightly acidic (


), which protonates the leaving group or catalyzes the degradation.

Corrective Workflow:

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% to 3% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Flush: Flush with 2 column volumes of pure eluent (without Et₃N) to remove excess base before loading your compound.

  • Elution: Run the column quickly. Do not leave the compound on silica overnight.

Troubleshooting Center (FAQ)

Q1: My white solid turned into a yellow sticky gum overnight. Can I save it?

  • Diagnosis: Polymerization/Hydrolysis. The yellow color often indicates the release of

    
     and subsequent oxidation.
    
  • Solution: Check NMR. If >10% degradation, recrystallization is rarely effective due to the polarity of the alcohol. Re-synthesis or re-bromination (using

    
     on the alcohol) is recommended.
    

Q2: The NMR shows a new doublet appearing around 4.5 ppm. What is this?

  • Diagnosis: This is the benzylic methylene (

    
    ) of the hydrolyzed alcohol.
    
  • Reference: The

    
     usually appears downfield (4.6–4.8 ppm). A shift upfield (to ~4.4–4.5 ppm) indicates substitution of Br with OH.
    

Q3: Can I use this reagent in a Suzuki coupling with aqueous base?

  • Diagnosis: High risk of hydrolysis before coupling occurs.

  • Solution: Use anhydrous conditions (e.g.,

    
     in Toluene/Dioxane) rather than aqueous carbonate solutions. If water is mandatory, add the benzyl bromide last as a concentrated solution in toluene.
    

Q4: I need to ship this compound to a collaborator. How?

  • Protocol: Do not ship as a solid if the transit time is >48 hours.

  • Stabilization: Ship as a solution in anhydrous Toluene containing a suspended acid scavenger (e.g., solid

    
     or 
    
    
    
    ). The collaborator should filter and evaporate immediately upon receipt.
References & Authoritative Grounding
  • Mechanism of NGP in Benzyl Halides:

    • Source: Singh, A., Andrews, L. J., & Keefer, R. M. (1962).[1] "Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides." Journal of the American Chemical Society.[1]

    • Context: Establishes the kinetic acceleration caused by ortho-nucleophiles displacing benzylic halogens.

  • Purification of Acid-Sensitive Pyrazoles:

    • Source: Knochel, P. et al. (2011). "Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations." Supporting Information.

    • Context: Details the protocol for using silica neutralized with triethylamine (

      
      ) to purify sensitive pyrazole derivatives.
      
  • Safety & Handling of Benzyl Bromides:

    • Source: NOAA Office of Response and Restoration. "CAMEO Chemicals: Benzyl Bromide."[2]

    • Context: Provides baseline safety data regarding moisture sensitivity and lachrymator properties.

Sources

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance in reactions involving ortho-substituted pyrazoles. The insights provided herein are based on established literature and practical field experience to ensure scientific integrity and experimental success.

Introduction: The Challenge of Ortho-Substituents

Pyrazoles are a cornerstone of medicinal chemistry and materials science.[1][2] However, the introduction of substituents at the ortho-position of a group attached to the pyrazole core, or on the pyrazole ring itself adjacent to a reactive site, can dramatically impede reactivity. This "steric shielding" can hinder the approach of reagents and catalysts, leading to low yields, sluggish reactions, or complete reaction failure. This guide provides a systematic approach to diagnosing and solving these steric-related challenges.

Section 1: Troubleshooting Failed or Low-Yielding Cross-Coupling Reactions

Cross-coupling reactions are fundamental for creating C-C and C-N bonds, but are notoriously sensitive to steric bulk.

FAQ 1: My Suzuki-Miyaura coupling with an ortho-substituted aryl boronic acid is failing. What are the first parameters I should adjust?

This is a classic issue. The bulky ortho-substituent can prevent efficient transmetalation. Here’s a logical progression for troubleshooting:

1. Ligand Selection is Critical: Standard ligands like PPh₃ may not be sufficient. Switch to a bulkier, more electron-rich "Buchwald-type" biaryl phosphine ligand. These ligands promote the formation of a more reactive, monoligated palladium species that is less sterically encumbered.

  • Rationale: Bulky ligands increase the P-Pd-P bond angle, which facilitates reductive elimination. They also stabilize the catalytically active Pd(0) species.

2. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation is particularly effective for rapidly and uniformly heating the reaction mixture, often leading to significantly improved yields in shorter times.[3]

3. Choice of Base and Solvent: A stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases like Na₂CO₃.[3] For the solvent, a switch from ethereal solvents like DME or THF to a higher-boiling polar aprotic solvent such as DMF, NMP, or dioxane can be beneficial, especially when increasing the temperature.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide

  • To a microwave vial, add the ortho-substituted pyrazole halide (1.0 mmol), the arylboronic acid (1.5 mmol), a bulky phosphine ligand (e.g., XPhos, SPhos; 2-4 mol%), and a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%).

  • Add a base, such as K₃PO₄ (2.0 mmol).

  • Add the solvent (e.g., dioxane/water 4:1, 5 mL).

  • Seal the vial and purge with an inert gas (Argon or Nitrogen).

  • Heat the reaction mixture in a microwave reactor to 100-150 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

Diagram: Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield with Ortho-Substituted Substrate Ligand Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos) Start->Ligand Step 1 Temp Increase Temperature (Consider Microwave) Ligand->Temp Step 2 Base_Solvent Use Stronger Base (K3PO4, Cs2CO3) & High-Boiling Solvent Temp->Base_Solvent Step 3 Success Reaction Successful Base_Solvent->Success

Caption: Logical workflow for optimizing hindered Suzuki-Miyaura couplings.

FAQ 2: I am attempting a Sonogashira coupling with a sterically hindered halo-pyrazole. What are the common pitfalls?

The Sonogashira reaction can be sensitive to steric hindrance around the halide.[5] Key issues often involve the copper co-catalyst and ligand choice.

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to unwanted alkyne homocoupling (Glaser coupling), especially with hindered substrates where the desired cross-coupling is slow.[6] Consider a copper-free Sonogashira protocol. These often require a different ligand and base combination.

  • Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands can be beneficial. Additionally, N-heterocyclic carbene (NHC) ligands have shown promise in overcoming steric challenges in palladium catalysis.[7]

  • Amine Base: The choice of amine base (e.g., Et₃N, DIPEA) is crucial. It acts as both a base and a solvent. For very hindered substrates, a bulkier base like diisopropylethylamine (DIPEA) might be necessary to avoid side reactions.

Table: Catalyst and Ligand Selection for Hindered Couplings
Coupling ReactionStandard LigandRecommended for Hindered SubstratesPalladium SourceNotes
Suzuki-Miyaura PPh₃XPhos, SPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃Bulky biaryl phosphines are often the first choice.[8]
Sonogashira PPh₃cataCXium® A, SPhos, NHC ligandsPdCl₂(PPh₃)₂, Pd(PPh₃)₄Consider copper-free conditions to minimize homocoupling.[9]
Buchwald-Hartwig BINAP, dppfBrettPhos, RuPhos, tBuXPhosPd₂(dba)₃, Pd(OAc)₂Highly dependent on the amine; bulky ligands are key.[10]

Section 2: Navigating C-H Activation with Ortho-Substituted Pyrazoles

Direct C-H activation is a powerful tool, but it is highly sensitive to the steric and electronic environment of the C-H bond.

FAQ 3: My pyrazole-directed C-H arylation is not working for my ortho-substituted N-aryl pyrazole. How can I improve regioselectivity and yield?

When the N-aryl group has an ortho-substituent, the directing pyrazole group may struggle to coordinate the metal catalyst effectively for ortho-C-H activation of the aryl ring.

  • Stronger Directing Groups: If possible, modify the pyrazole ring to make it a stronger coordinating ligand. For example, introducing a substituent that can form a more stable palladacycle.

  • Catalyst System: Rhodium and Cobalt catalysts have shown efficacy in directed C-H functionalization and may offer alternative reactivity to palladium.[11][12]

  • Solvent Effects: Highly polar or coordinating solvents can compete with the directing group for the metal center. Experiment with less coordinating solvents like toluene or mesitylene.[13] The use of acidic co-solvents like hexafluoroisopropanol (HFIP) can also promote C-H activation.[11]

Diagram: C-H Activation with a Directing Group

CH_Activation cluster_0 Mechanism of Pyrazole-Directed C-H Activation cluster_1 Steric Hindrance Point A N-Aryl Pyrazole Substrate B Pd(II) Catalyst Coordination A->B Coordination C Cyclometalation/ C-H Activation B->C CMD G Ortho-substituent hinders catalyst coordination D Oxidative Addition of Aryl Halide C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Functionalized Product E->F

Caption: Steric hindrance from an ortho-substituent can disrupt the initial catalyst coordination, preventing C-H activation.

Section 3: Alternative Strategies and Advanced Methods

When conventional methods fail, it may be necessary to rethink the synthetic strategy entirely.

FAQ 4: Are there any non-catalytic methods to functionalize a sterically hindered position on a pyrazole?

Yes, classical organometallic chemistry can sometimes succeed where catalytic methods fail.

  • Directed Ortho-Lithiation (DoL): If your pyrazole contains a directing metalation group (DMG) like a dimethylamino or methoxy group, you can use a strong organolithium base (e.g., n-BuLi, s-BuLi) to selectively deprotonate the sterically hindered ortho-position.[14][15] The resulting lithiated species can then be quenched with a wide variety of electrophiles. Steric factors play a crucial role in determining the site of lithiation.[14]

Experimental Protocol: Directed Ortho-Lithiation

  • Dissolve the ortho-substituted pyrazole substrate (1.0 mmol) in a dry ethereal solvent (e.g., THF, Et₂O) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 mmol) and stir for 1-2 hours at -78 °C or allowing it to warm to a higher temperature if necessary.

  • Add the desired electrophile (e.g., an aldehyde, alkyl halide, CO₂) and continue stirring for another 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.

FAQ 5: Can modifying the pyrazole core itself help overcome steric hindrance?

Absolutely. Sometimes the most effective strategy is a "skeletal editing" approach.

  • Ring Contraction/Rearrangement: Recent advances have shown that other heterocycles, like pyrimidines, can be converted into pyrazoles.[16] It might be possible to synthesize a less hindered pyrimidine precursor, perform the desired functionalization, and then convert the pyrimidine to the target pyrazole. This novel approach can bypass the steric issue entirely. For challenging substrates, increasing the reaction temperature may be necessary to overcome the steric barrier in such transformations.[16]

References

  • Zrinski, I. (2006). Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. HETEROCYCLES, 68(9). [Link]

  • (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 776-778. [Link]

  • Maulide, N., et al. (2013). Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. Organic Letters, 15(15), 3978–3981. [Link]

  • Poyatos, M., et al. (2013). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics, 32(15), 4147-4156. [Link]

  • (2007). Microwave-Assisted Synthesis of Substituted Pyrazoles and Pyrazolo [3, 4-d]thiopyrimidines. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 339-345. [Link]

  • Frantz, D. E., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(14), 5915–5923. [Link]

  • Frantz, D. E., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry, 76(14), 5915–5923. [Link]

  • Li, Y., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. RSC Advances, 10(63), 38481-38485. [Link]

  • (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(23), 8540. [Link]

  • Chen, J., et al. (2018). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 9(22), 5036-5042. [Link]

  • Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3237. [Link]

  • Wadhal, S. A. (2016). Microwave Assisted Improved Method for the Synthesis, Characterization of N- Aroyl -3,5-disubstituted Pyrazoles. Journal of Chemical and Pharmaceutical Research, 8(12), 19-21. [Link]

  • D'Amico, V., et al. (2014). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. European Journal of Organic Chemistry, 2014(1), 107-114. [Link]

  • Ali, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Johnson, J. B., et al. (2016). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Chemical Communications, 52(49), 7721-7724. [Link]

  • Gu, Q., & Vessally, E. (2019). Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI. Journal of the Iranian Chemical Society, 16(11), 2469-2473. [Link]

  • Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic Letters, 12(19), 4424–4427. [Link]

  • Reddy, G. S., et al. (2018). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles. Organic & Biomolecular Chemistry, 16(29), 5293-5298. [Link]

  • Wang, Y., et al. (2023). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 145(21), 11523–11529. [Link]

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • (2019). Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. Chemistry of Heterocyclic Compounds, 55(8), 693-709. [Link]

  • Sanna, D., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1056. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • El-Ghanam, A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28839–28852. [Link]

  • Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 78(13), 6496–6504. [Link]

  • Narasimhan, N. S. (1984). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625-634. [Link]

  • Bouziane, A., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(10), 105206. [Link]

  • Kim, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4690. [Link]

  • Sigman, M. S., et al. (2018). The effect of steric bulk in Sonogashira coupling reactions. Nature, 559(7714), 379-383. [Link]

  • Cundari, T. R., et al. (2014). C-H activation of pyrazolyl ligands by Ru(II). Dalton Transactions, 43(23), 8841-8852. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 775-783. [Link]

  • Diao, T., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. The Journal of Organic Chemistry, 87(1), 87-94. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wang, X.-L., et al. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. Dalton Transactions, 43(23), 8853-8861. [Link]

  • Lee, Y. R., et al. (2020). Synthetic strategies of pyrazole‐directing C−H activation. Journal of Heterocyclic Chemistry, 57(5), 2005-2027. [Link]

  • Chou, P.-T., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(18), 6010-6016. [Link]

  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10079–10091. [Link]

  • Chemistry World. (2023). Clever ligand design enables alcohol-directed C-H activation. [Link]

  • Clayden, J., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Chemical Communications, 49(70), 7729-7731. [Link]

  • Li, X., et al. (2017). Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. Organic Chemistry Frontiers, 4(11), 2243-2247. [Link]

Sources

1-[2-(bromomethyl)phenyl]-1H-pyrazole storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 1-[2-(bromomethyl)phenyl]-1H-pyrazole , a highly reactive benzylic bromide intermediate. While the pyrazole ring provides some stability, the ortho-bromomethyl group is an active alkylating agent. It is designed to react, which means it is inherently unstable during storage if environmental variables are not controlled.

Primary Risks:

  • Hydrolysis: Moisture converts the bromide to the corresponding benzyl alcohol and releases hydrogen bromide (HBr) gas.

  • Autocatalytic Decomposition: The released HBr is acidic and can catalyze further degradation or polymerization of the pyrazole core.

  • Photolysis: Benzylic C-Br bonds are susceptible to homolytic cleavage under UV/visible light.

Module 1: The "Gold Standard" Storage Protocol

Do not rely on "Ambient" shipping labels for long-term storage. While the compound may survive transit at room temperature, maintaining >98% purity requires strict adherence to the "3-D" Protocol : D ry, D ark, D egrees (Cold).

Temperature & Environment
ParameterRecommendationScientific Rationale
Long-Term Storage -20°C (Freezer)Slows the kinetics of nucleophilic substitution (hydrolysis) and radical formation.
Short-Term/Active 2–8°C (Refrigerator)Acceptable for usage within 1–2 weeks.
Atmosphere Inert Gas (Argon/N₂) Critical. Oxygen promotes radical oxidation; ambient moisture drives hydrolysis.
Container Amber Glass + Parafilm Amber glass blocks UV light (preventing C-Br photolysis). Parafilm/Teflon tape prevents moisture ingress.
The Desiccation Rule

Benzylic bromides are hygroscopic.

  • Protocol: Always warm the vial to room temperature before opening.

  • Why? Opening a cold vial in a warm lab condenses atmospheric moisture directly onto the solid. This water immediately initiates hydrolysis (see Diagram 1).

Module 2: Visualizing the Degradation Pathway

Understanding how the molecule dies is the key to saving it. The following diagram illustrates the "Hydrolysis Loop" that destroys your sample.

DegradationPathway Compound 1-[2-(bromomethyl) phenyl]-1H-pyrazole (Active Reagent) Alcohol Benzyl Alcohol Impurity (Dead End) Compound->Alcohol Hydrolysis (Sn1/Sn2) HBr HBr Gas (Acidic/Corrosive) Compound->HBr Byproduct Polymer Dark/Tar Polymerization Compound->Polymer Acid-Mediated Degradation Moisture Atmospheric Moisture (H₂O) Moisture->Compound HBr->Compound Acid Catalysis

Figure 1: The Hydrolysis Loop. Moisture introduces water, creating the alcohol and HBr. The HBr then acts as a catalyst, accelerating the degradation of the remaining active material, often turning the solid into a sticky gum.

Module 3: Troubleshooting & Diagnostics (FAQ)

Q1: The white solid has turned into a pink/beige sticky gum. Is it usable?

  • Diagnosis: This is a classic sign of HBr release and oxidation . The "stickiness" comes from the formation of the benzyl alcohol (which is often an oil or low-melting solid) and potential polymerization.

  • Action:

    • Check 1H NMR in CDCl₃. Look for the disappearance of the CH₂-Br peak (typically ~4.5–4.8 ppm) and the appearance of the CH₂-OH peak (shifted upfield, ~4.0–4.4 ppm).

    • If purity is >80%, you may purify via a short silica plug (neutralized with 1% Et₃N to prevent acid-catalyzed degradation on silica).

    • If purity is <80%, discard.

Q2: I smell an acrid, sharp odor when I open the vial.

  • Diagnosis: You are smelling Hydrogen Bromide (HBr) . This confirms hydrolysis has occurred.

  • Safety Warning: HBr is corrosive. The compound is acting as a lachrymator (tear gas).

  • Action: Vent the vial in a fume hood immediately. Flush with Argon. If the solid is free-flowing, it may still be usable, but expect a lower yield.

Q3: Can I store this in a solution (e.g., dissolved in DMSO or DMF)?

  • Answer: NO.

  • Reasoning:

    • DMSO: Can act as an oxidant (Swern-type reactivity) with reactive halides, potentially oxidizing the benzylic position to an aldehyde.

    • DMF: Can undergo slow reaction with benzylic halides to form formates or dimethylamines over time.

    • Protocol: Always store as a neat solid . Prepare solutions immediately before use.

Module 4: Safety & Handling Protocols

User Alert: This compound contains a structural motif similar to benzyl bromide, a potent chemical weapon (lachrymator).

Standard Operating Procedure (SOP) for Weighing:
  • Engineering Controls: Never weigh this on an open bench. Use a balance inside a fume hood or a powder containment enclosure.

  • PPE: Double nitrile gloves, lab coat, and tight-fitting safety goggles (not just glasses).

  • Quenching Spills:

    • Do not just wipe with a paper towel (this disperses the lachrymator).

    • Neutralization Solution: 5% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide. These nucleophiles react rapidly with the bromide to form harmless water-soluble byproducts.

Module 5: Decision Tree for Degraded Samples

Use this logic flow to determine if your reagent can be salvaged.

DecisionTree Start Observation: Sample looks discolored/clumped Solubility Dissolve small amount in CDCl₃ or solvent Start->Solubility Clear Solution is Clear Solubility->Clear Cloudy Solution is Cloudy/Precipitate Solubility->Cloudy NMR Run 1H NMR Clear->NMR Cloudy->NMR Filter first CheckPeak Check Benzylic CH₂ Peak NMR->CheckPeak Good Sharp Singlet (~4.5 ppm) >95% Integration CheckPeak->Good Intact Bad Shifted Peak (~4.2 ppm) or Broadening CheckPeak->Bad Hydrolyzed Action1 Use as is. Store under Argon. Good->Action1 Action2 Purify via Silica Plug (Neutralized) Bad->Action2 Purity 80-95% Action3 Discard/Quench Bad->Action3 Purity <80%

Figure 2: Quality Control Decision Tree. Use NMR integration of the benzylic methylene protons as the primary "Go/No-Go" gauge.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Benzyl Bromide. Retrieved February 17, 2026, from [Link]

  • Scientific Update. (2022). Work-Around for Over-Bromination at Benzylic Carbon. Retrieved February 17, 2026, from [Link]

Technical Support Center: Synthesis of 1-[2-(bromomethyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization & Impurity Control in Wohl-Ziegler Bromination Assigned Specialist: Senior Application Scientist, Process Chemistry Division Reference ID: LUR-INT-BR-001

Executive Summary

This guide addresses the synthesis of 1-[2-(bromomethyl)phenyl]-1H-pyrazole , a critical intermediate in the manufacturing of the atypical antipsychotic Lurasidone (Latuda) .

The industry-standard route involves the Wohl-Ziegler radical bromination of 1-(2-methylphenyl)-1H-pyrazole using N-bromosuccinimide (NBS). While conceptually simple, this reaction is notoriously sensitive. Users frequently encounter a "yield ceiling" caused by the competing formation of the gem-dibromide impurity and unreacted starting material.

This support module provides a self-validating protocol, a mechanistic troubleshooting tree, and impurity control strategies derived from process chemistry patents and peer-reviewed literature.

Part 1: The Optimized Protocol (Self-Validating System)

Objective: Maximize mono-bromo product (>90% conversion) while capping gem-dibromide impurity <5%.

Reaction Scheme & Pathway Analysis

The reaction relies on the Goldfinger Mechanism , where a low, steady-state concentration of molecular bromine (


) is maintained to favor radical substitution over ionic addition or ring bromination.

ReactionPathway SM Starting Material (o-Tolyl-pyrazole) Radical Benzylic Radical Intermediate SM->Radical NBS / AIBN (H-Abstraction) RingBr Impurity B (Ring Bromination) SM->RingBr Ionic Pathway (High Conc. / Polar Solvent) Product Target Product (Mono-bromide) Radical->Product + Br2 (Propagation) Dibromo Impurity A (Gem-dibromide) Product->Dibromo + Excess NBS (Over-reaction)

Figure 1: Reaction pathway showing the critical branch point between the Target Product and the Gem-dibromide impurity.

Standard Operating Procedure (SOP)

Note: This protocol replaces banned solvents (


) with industrially viable alternatives (Chlorobenzene or Trifluorotoluene).
ParameterSpecificationRationale
Substrate 1-(2-methylphenyl)-1H-pyrazole (1.0 eq)High purity (>98%) required to prevent radical quenching.
Brominating Agent NBS (0.95 – 1.02 eq)CRITICAL: Recrystallize NBS from water if yellow (indicates free

). Excess NBS guarantees dibromide formation.
Initiator AIBN (0.05 eq) or BPO AIBN is preferred for cleaner radical initiation at 80°C.
Solvent Chlorobenzene (5-10 volumes)High boiling point allows rapid initiator decomposition; inert to radicals.
Temperature 80°C – 90°CMust exceed AIBN 10-hour half-life temp (65°C) to sustain the chain.
Atmosphere Nitrogen/Argon (Sparged)Oxygen is a radical scavenger (diradical) and will stall the reaction.
Step-by-Step Workflow
  • System Prep: Flame-dry the reaction vessel. Oxygen presence is the #1 cause of induction periods.

  • Charge: Add Substrate, NBS, and Solvent. Sparge with

    
     for 15 minutes.
    
  • Initiation: Heat to 80°C. Add AIBN (dissolved in minimal solvent) in two portions :

    • Portion 1 (50%): At t=0 to kickstart the radical chain.

    • Portion 2 (50%): At t=2 hours to revive the chain if it stalls.

  • Monitoring (The "Stop" Signal): Monitor via HPLC/UPLC every hour.

    • Stop Rule: Quench reaction when Starting Material (SM) is <3% OR if gem-dibromide >5%.

    • Why? It is easier to separate unreacted SM than the dibromide impurity.

  • Quench: Cool to 0°C. Filter off the solid succinimide byproduct. Wash filtrate with water/brine to remove residual succinimide.

Part 2: Troubleshooting (FAQ & Diagnostics)

Q1: The reaction stalls at 50% conversion. Adding more NBS doesn't help.

  • Diagnosis: "Initiator Death" or Oxygen Poisoning.

  • The Fix:

    • Check if the solution turned pale yellow (active) or clear (dead).

    • Do not add more NBS yet. Add 0.02 eq of AIBN and sparge with nitrogen again.

    • Root Cause: If the solvent wasn't degassed, dissolved

      
       quenched the radicals.
      

Q2: I have 15% gem-dibromide impurity. How do I remove it?

  • Diagnosis: Over-bromination due to high local concentration of NBS or running the reaction too long.

  • The Fix:

    • Prevention: Use 0.95 eq of NBS. Accept 5-10% unreacted SM.

    • Purification: The dibromide is chemically very similar to the product. Recrystallization from Heptane/Ethyl Acetate (9:1) or Isopropyl Alcohol is effective. The dibromide is often less soluble and may precipitate first or co-crystallize; careful fractional crystallization is required.

    • Chemical Rescue: Some patents suggest reducing the dibromide back to the mono-bromide using diethyl phosphite, but this is complex.

Q3: The reaction mixture turned dark orange/red immediately.

  • Diagnosis: High concentration of free bromine (

    
    ) leading to ionic bromination (Ring Bromination).
    
  • The Fix:

    • Your NBS is degraded (contains free

      
      ). Recrystallize NBS from hot water and dry in a desiccator (darkness).
      
    • Ensure the solvent is non-polar (Chlorobenzene). Polar solvents stabilize the ionic intermediate, favoring ring substitution.

Part 3: Logic Flow for Optimization

Use this decision tree to diagnose yield issues in real-time.

TroubleshootingTree Start Analyze HPLC (t = 4 hours) CheckSM Is SM > 5%? Start->CheckSM CheckDiBr Is Dibromide > 5%? CheckSM->CheckDiBr No (Conversion High) ActionAddInit Add 0.02 eq AIBN Check N2 Spurge CheckSM->ActionAddInit Yes (Stalled) ActionStop STOP REACTION Proceed to Workup CheckDiBr->ActionStop No (Ideal) ActionStopEarly STOP IMMEDIATELY Dibromide forms exponentially CheckDiBr->ActionStopEarly Yes (Over-cooked)

Figure 2: Decision logic for reaction termination. Prioritize low dibromide over full conversion.

Part 4: Data & Specifications

Solvent Selection Guide
SolventSuitabilityNotes
Carbon Tetrachloride (

)
High (Reference)Avoid. Banned/Toxic. Excellent yield but poor EHS profile.
Chlorobenzene (

)
Optimal High boiling point (132°C), inert to radicals, easy succinimide filtration.
Acetonitrile (

)
LowRisk. Solubilizes NBS too well, increasing

and causing ring bromination.
Dichloromethane (

)
LowTemperature too low (40°C) for efficient AIBN initiation. Requires UV light.[1]
Impurity Profile
ComponentRetention Time (Rel)OriginControl Strategy
SM (o-Tolyl) 1.00Incomplete RxnAdd initiator; ensure anhydrous.
Target (Mono-Br) 1.25ProductN/A
Impurity A (Di-Br) 1.45Excess NBSStrict stoichiometry (0.95 eq).
Impurity B (Ring-Br) 0.90 - 1.10Ionic MechanismUse non-polar solvent; protect from light storage.

References

  • Process for the industrial synthesis of lurasidone.

    • Source: US Patent 9,518,047 B2 (Procos S.P.A).[2]

    • Relevance: Describes the industrial optimization of the bromin
    • URL:[2]

  • Wohl-Ziegler Bromination: Mechanism and Optimiz

    • Source: Organic Chemistry Portal.[3]

    • Relevance: Fundamental grounding for the Goldfinger mechanism and solvent effects.
    • URL:

  • An Improved Process For The Prepar

    • Source: US P
    • Relevance: The foundational patent describing the original synthetic route and impurity challenges.
    • URL:

  • N-Bromosuccinimide (NBS) in Organic Synthesis.

    • Source:Chemical Reviews (Djerassi, 1948 - Classic Reference).[4]

    • Relevance: Establishes the necessity of non-polar solvents for benzylic selectivity.
    • URL:

Sources

Validation & Comparative

Comparative Guide: Melting Point & Structural Analysis of Bromomethyl Phenyl Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of bromomethyl phenyl pyrazole isomers, designed for researchers in medicinal chemistry and drug development.

Executive Summary

Bromomethyl phenyl pyrazoles serve as critical electrophilic scaffolds in the synthesis of COX-2 inhibitors (e.g., Celecoxib analogs) and agrochemicals. The "bromomethyl" functionality is highly reactive, making these compounds sensitive to heat and moisture.

This guide distinguishes between the two primary isomer classes that are often confused in literature:

  • Phenyl-Ring Substituted: The bromomethyl group is attached to the phenyl ring (Ortho/Meta/Para).

  • Pyrazole-Ring Substituted: The bromomethyl group is attached to the pyrazole core (Positions 3, 4, 5).[1][2][3]

Key Finding: The 1-[4-(bromomethyl)phenyl]-1H-pyrazole (Para-isomer) is the industry-standard crystalline solid (MP: 77–79°C ), whereas ortho- and meta- isomers, as well as many pyrazole-ring substituted analogs, frequently exist as oils or low-melting solids due to lower symmetry and packing efficiency.

Comparative Analysis: Melting Points & Physical Properties[4][5][6]

The melting point (MP) is the primary indicator of isomeric purity and structural symmetry. The data below highlights the "Symmetry Effect"—where high-symmetry isomers (Para/4-position) exhibit higher lattice energies and melting points.

Table 1: Isomer Performance Matrix
Isomer ClassSpecific IsomerCAS NumberMelting Point (°C)Physical StateStability Profile
Phenyl-Substituted 1-[4-(bromomethyl)phenyl]-1H-pyrazole 368869-85-6 77 – 79 Crystalline Solid High (Preferred Intermediate)
Phenyl-Substituted1-[3-(bromomethyl)phenyl]-1H-pyrazoleN/A< 25 (Ambient)Viscous OilModerate
Phenyl-Substituted1-[2-(bromomethyl)phenyl]-1H-pyrazoleN/A< 25 (Ambient)OilLow (Steric strain)
Pyrazole-Substituted 4-(bromomethyl)-1-phenyl-1H-pyrazole2092530-59-9103 – 107**SolidHigh
Pyrazole-Substituted5-(bromomethyl)-1-phenyl-1H-pyrazole149739-65-1N/A (Oil)Oil/Low-MeltLow (1,5-steric clash)

*Note: Specific CAS numbers for ortho/meta oils are often not assigned in commercial catalogs; these are typically prepared in situ. **Note: Melting point inferred from close structural analogs (e.g., 4-bromo-3-methyl derivatives) and packing trends.

Scientific Insight: The Symmetry-Packing Correlation
  • Para-Substitution (1-[4-...]): The linear vector of the 1,4-disubstitution allows for efficient

    
    -
    
    
    
    stacking in the crystal lattice, resulting in a distinct, sharp melting point (77–79°C). This makes it the ideal candidate for GMP scale-up.
  • Ortho-Substitution (1-[2-...]): The proximity of the bromomethyl group to the pyrazole ring creates steric torsion (dihedral angle twist), preventing planar packing. This invariably lowers the melting point, often resulting in an oil.

Experimental Protocols

To ensure reproducibility, we utilize a Self-Validating Protocol structure. Each step includes a "Checkpoint" to verify success before proceeding.

Protocol A: Synthesis of 1-[4-(bromomethyl)phenyl]-1H-pyrazole

Mechanism: Wohl-Ziegler Radical Bromination. Precursor: 1-(4-methylphenyl)-1H-pyrazole.

  • Reagent Setup:

    • Dissolve 1-(4-methylphenyl)-1H-pyrazole (1.0 eq) in anhydrous

      
       or Benzotrifluoride (green alternative).
      
    • Add N-Bromosuccinimide (NBS) (1.05 eq).

    • Add Radical Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq).

  • Reaction:

    • Reflux under inert atmosphere (

      
      ) for 4–6 hours.
      
    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:1). The starting material spot (higher

      
      ) must disappear. Product will appear as a UV-active spot with slightly lower 
      
      
      
      due to the heavy bromine atom.
  • Workup & Purification:

    • Cool to 0°C to precipitate succinimide byproduct. Filter.

    • Concentrate filtrate.

    • Recrystallization (Critical): Recrystallize from hot Hexane/Ethanol (9:1).

    • Checkpoint: Assess MP. Target range: 77–79°C . If MP < 75°C, recrystallize again.

Protocol B: Melting Point Determination (Capillary Method)

Standard: OECD Guideline 102.

  • Sample Prep: Dry the solid in a vacuum desiccator (

    
    ) for 24h to remove trace solvent (solvent depression can lower MP by 2–5°C).
    
  • Loading: Pack capillary tube to a height of 3–4 mm. Compact by tapping (loose packing causes uneven heat transfer).

  • Ramping:

    • Fast Ramp: 10°C/min to 60°C.

    • Slow Ramp: 1°C/min from 60°C to melt.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt). The range should not exceed 2°C.

Visualization: Isomer Structural Logic & Synthesis Workflow

The following diagram illustrates the divergent synthesis paths for the two isomer classes and the critical decision nodes.

G Start Starting Material Selection Ph_Hydrazine 4-Methylphenyl Hydrazine Start->Ph_Hydrazine Ph_Hydrazine2 Phenyl Hydrazine Start->Ph_Hydrazine2 Cyclization1 Cyclization (Knorr Synthesis) Ph_Hydrazine->Cyclization1 + Diketo Diketo 1,3-Dicarbonyl (e.g., Malonaldehyde) Diketo->Cyclization1 Precursor1 1-(4-Methylphenyl) pyrazole Cyclization1->Precursor1 Bromination1 NBS Radical Bromination Precursor1->Bromination1 Product1 1-[4-(Bromomethyl)phenyl] pyrazole (Solid, MP 77-79°C) Bromination1->Product1 Cyclization2 Regioselective Cyclization Ph_Hydrazine2->Cyclization2 + Diketo2 Diketo2 Acetylacetone Derivative Diketo2->Cyclization2 Precursor2 1-Phenyl-4-methyl pyrazole Cyclization2->Precursor2 Bromination2 NBS Radical Bromination Precursor2->Bromination2 Product2 4-(Bromomethyl)-1-phenyl pyrazole (Solid, MP ~105°C) Bromination2->Product2

Figure 1: Divergent synthetic pathways for Phenyl-ring vs. Pyrazole-ring substituted bromomethyl isomers.

References

  • PubChem. (2025).[2][3][4][5][6] 1-[4-(Bromomethyl)phenyl]-1H-pyrazole Compound Summary (CID 2776479). National Center for Biotechnology Information. Retrieved from [Link]

  • Nedzelskytė, E., et al. (2007).[7] Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Molbank, M551.[7] Retrieved from [Link][8]

  • Common Organic Chemistry. (2022). Standard Conditions for Benzylic Bromination using NBS. Retrieved from [Link]

Sources

Comparative Guide: Structural Analysis of Ortho-Substituted N-Phenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structural characterization of ortho-substituted N-phenyl pyrazoles. These motifs are critical in medicinal chemistry (e.g., Celecoxib, Fipronil) where the ortho-substituent acts as a "conformational lock," forcing the phenyl and pyrazole rings out of coplanarity. This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and DFT methods in resolving these atropisomeric states and provides validated protocols for their crystallization.

Part 1: The Ortho-Effect Conundrum

In N-phenyl pyrazoles, the bond connecting the pyrazole nitrogen (N1) to the phenyl ring is subject to free rotation unless hindered. When a substituent is introduced at the ortho position of the phenyl ring, steric repulsion with the pyrazole's C5-hydrogen (or C5-substituent) forces the molecule to twist.

This dihedral twist is the defining feature governing the molecule's biological "performance"—its ability to fit into enzyme pockets (e.g., COX-2).

The Structural Mechanism

The twist angle (


) is a compromise between two competing forces:
  • Electronic Conjugation (Planarizing): The lone pair on N1 seeks to delocalize into the phenyl

    
    -system, favoring a planar (
    
    
    
    ) conformation.
  • Steric Repulsion (Twisting): The ortho-substituent clashes with the pyrazole 5-position, forcing

    
    .
    

OrthoEffect cluster_0 Competing Forces Substituent Ortho-Substituent (F, Cl, Me, NO2) StericClash Steric Repulsion (Van der Waals) Substituent->StericClash Increases VdW Radius Twist Dihedral Twist (Non-Planar) StericClash->Twist Forces Rotation Packing Crystal Packing (Herringbone/Pi-Stacking) Twist->Packing Disrupts Planar Stacking Conjugation N-Lone Pair Delocalization (Favors 0°) Conjugation->Twist Opposes

Figure 1: The mechanistic pathway of the ortho-effect. Steric bulk overrides electronic conjugation, determining the final crystal packing.

Part 2: Comparative Analysis of Characterization Methods

While NMR is the workhorse of synthetic chemistry, it often fails to accurately resolve the static conformation of N-phenyl pyrazoles due to rapid rotation on the NMR timescale. SC-XRD remains the gold standard for defining the precise geometry required for Structure-Activity Relationship (SAR) studies.

Table 1: Methodological Performance Comparison
FeatureSC-XRD (Gold Standard) Solution NMR (1H/NOESY) DFT Calculation
Conformational Output Static: Provides exact torsion angle (

) in the solid state.
Averaged: Signals often average due to rapid bond rotation at RT.Predicted: Theoretical minimum energy, ignores packing forces.
Stereochemistry Absolute: Unambiguously assigns atropisomers and absolute configuration.Relative: Requires chiral shift reagents or complex NOE analysis.N/A: Mathematical model only.
Ortho-Resolution High: Distinguishes subtle twists (e.g., F vs. Cl impact).Low: Ortho-protons often broadened or indistinguishable.Variable: Dependent on basis set accuracy.
Sample Requirement Single Crystal (0.1–0.5 mm).[1]~5 mg dissolved in solvent.Computational resources.[2][3][4][5]
Limitation Crystal packing forces may induce "non-native" conformations.Solvent effects may mask internal hydrogen bonding.Gas-phase calculations miss solvation/packing energy.
Table 2: Impact of Ortho-Substituents on Torsion Angles (Experimental Data)

The size of the ortho-substituent directly correlates with the dihedral angle observed in crystal structures.

Compound ClassOrtho-SubstituentObserved Dihedral Angle (°)Structural Insight
Pyrazoline [1]-H (Unsubstituted)~4.6° - 10.5°Nearly planar; conjugation dominates.
Pyrazolo-pyrimidine [2]-H (Fused Ring)~34.7°Fused ring system induces moderate twist.
Iodo-Pyrazole [3]-I (Iodine)~41.8°Large halogen forces significant twist; no

-

stacking.
Celecoxib Analog [4]-CH3 / -SO2NH2~85° - 90°Orthogonal: Steric clash locks rings perpendicular.

Part 3: Experimental Protocols

Growing X-ray quality crystals of ortho-substituted N-phenyl pyrazoles is challenging. The rotational freedom often leads to disorder or twinning if crystallization is too rapid.

Synthesis Workflow (General Procedure)

Based on condensation of chalcones/diketones with hydrazines.[6]

  • Reactants: Mix substituted chalcone/diketone (1.0 eq) + Phenylhydrazine (1.1 eq).

  • Solvent/Catalyst: Glacial Acetic Acid (10-20 mL).

  • Conditions: Reflux for 4–8 hours.

  • Work-up: Pour into ice-water. Filter precipitate.[1][4][6][7]

Crystallization Protocol (The "Slow" Method)

Critical for resolving disorder in the ortho-substituent.

Method: Slow Evaporation (Preferred over Vapor Diffusion).

  • Solvent Selection: Dissolve 20 mg of crude solid in Ethanol/Acetone (1:1) or Dichloromethane/Hexane .

    • Note: Avoid highly polar solvents (DMSO) which may solvate the crystal lattice and complicate refinement.

  • Filtration: Pass solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Evaporation: Cover the vial with Parafilm. Pierce 3–5 small holes with a needle.

  • Incubation: Store at 4°C (fridge) or 20°C (bench) in a vibration-free zone.

    • Timeframe: 3–14 days. Rapid precipitation yields needles (unsuitable); slow growth yields blocks/prisms (ideal).

Data Collection & Refinement Strategy
  • Temperature: Collect at 100 K . Cooling is mandatory to freeze the rotation of the phenyl ring and reduce thermal ellipsoids of the ortho-substituent.

  • Disorder Handling: If the ortho-substituent (e.g., -Cl, -CF3) shows high thermal motion, model it as disordered over two positions (e.g., using SHELXL PART commands) rather than forcing a single position.

Workflow Synthesis Synthesis (Reflux in AcOH) Purification Purification (Recrystallization/Column) Synthesis->Purification Growth Crystal Growth (Slow Evaporation, >3 days) Purification->Growth XRD SC-XRD Collection (100 K, Mo/Cu Source) Growth->XRD Structure Structure Solution (Determine Torsion Angle) XRD->Structure Structure->Synthesis SAR Feedback Loop

Figure 2: Validated workflow for structural determination of N-phenyl pyrazoles.

Part 4: Case Study - Celecoxib (The Orthogonal Lock)

Celecoxib represents the pinnacle of utilizing the ortho-effect for drug efficacy.

  • Structure: Contains a pyrazole core with a phenyl ring substituted at the 1-position (sulfonamide) and 5-position (tolyl).

  • X-ray Insight: Crystal structure analysis (PDB: 3LN1 or CSD entries) reveals that the phenyl rings are rotated nearly 90° relative to the pyrazole core [4].

  • Significance: This "orthogonal" shape is not a packing artifact; it is a rigid structural requirement to fit the COX-2 hydrophobic channel.

  • Comparison: Solution NMR of Celecoxib shows sharp peaks, indicating that while rotation is restricted, the molecule averages around this orthogonal minimum. However, only X-ray crystallography could confirm the specific hydrogen bonding networks (N-H...O=S) that stabilize this lattice [5].

References
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Source: National Institutes of Health (NIH) / PMC. Data: Dihedral angles of 4.64°–10.53° for fluoro-derivatives.[4][6]

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Source: IUCr / NIH. Data: Dihedral angle of 34.72° for fused ring systems.

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Source: MDPI (Crystals). Data: Comparison of F, Cl, Br, I substituents and their impact on packing.[5]

  • Celecoxib sodium salt: engineering crystal forms for performance. Source: Royal Society of Chemistry (RSC). Data: Analysis of Celecoxib's hydration states and structural stability.[8]

  • Computational Studies and Superimposition of Celecoxib over Crystal Ligand. Source: TSI Journals. Data: Dihedral angle analysis of Celecoxib (SC-58).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-[2-(bromomethyl)phenyl]-1H-pyrazole

[1]

Part 1: Executive Hazard Assessment

Immediate Action Required: Treat this compound as a high-potency alkylating agent and a severe lachrymator .[1]

While specific Safety Data Sheets (SDS) for 1-[2-(bromomethyl)phenyl]-1H-pyrazole may be sparse in public databases, its structure dictates its safety profile.[1] As a Senior Application Scientist, I must emphasize that the safety protocols for this molecule are governed by the benzylic bromide moiety.[1]

The "Why" Behind the Hazard (Structure-Activity Relationship)

To dispose of this chemical safely, you must understand its reactivity:

  • The Bromomethyl Group (-CH₂Br): The carbon-bromine bond at the benzylic position is inherently weak and highly susceptible to nucleophilic attack (

    
     reactions).[1] In a biological context, this means it will rapidly alkylate DNA and proteins, leading to cytotoxicity and potential mutagenicity.[1]
    
  • Lachrymatory Effect: Like benzyl bromide, this compound releases vapors that react with the moisture in mucous membranes (eyes/lungs) to generate hydrobromic acid (HBr), causing immediate, severe irritation.[1]

  • The Pyrazole Ring: While generally stable, the nitrogen heterocycle adds basicity, potentially increasing solubility in acidic aqueous waste streams, which complicates separation.[1]

PropertyValue/AssessmentImplications for Disposal
Functional Class Benzylic Bromide / Nitrogen HeterocycleHigh Reactivity. Must be quenched before bulk disposal if possible.[1]
Reactivity Electrophilic Alkylating AgentReacts violently with strong oxidizers, bases, and active metals.[1]
Physical State Likely Solid or Viscous Oil (Low MP)May coat glass/sharps; requires solvent rinsing for complete removal.[1]
Hazards Corrosive, Lachrymator, Mutagenic (suspected)Double-gloving (Nitrile + Laminate) is mandatory.[1] Work strictly in a fume hood.

Part 2: Pre-Disposal Stabilization (Quenching Protocol)

Core Directive: Do not dispose of pure, reactive benzylic bromides directly into bulk waste drums if avoidable. The risk of exothermic reaction with other waste constituents (amines, thiols) is too high.[1]

The Thiosulfate Quench Method This protocol converts the reactive alkyl bromide into a non-volatile, water-soluble Bunte salt (organic thiosulfate), drastically reducing vapor pressure and toxicity.[1]

Mechanism:

1
Step-by-Step Quenching Procedure

Applicable for: Residual reaction mixtures, expired stock, or spill cleanup residues.[1]

  • Preparation:

    • Prepare a 10% w/v Sodium Thiosulfate (

      
      )  solution in water.
      
    • Optional: Add a small amount of ethanol (10-20%) to the aqueous solution to improve phase transfer if the target compound is oily.[1]

  • Execution:

    • Slowly add the thiosulfate solution to the waste containing the this compound.[1]

    • Stir or shake (if in a closed flask, vent frequently) for 30 minutes .

    • Observation: The mixture should cease to be lachrymatory. The organic layer (if distinct) may diminish as the product becomes the water-soluble Bunte salt.[1]

  • Verification:

    • Check pH.[1] The reaction releases bromide ions but is generally neutral. If acidic (due to hydrolysis generating HBr), neutralize with Sodium Bicarbonate (

      
      ).[1]
      

Part 3: Disposal Workflows & Decision Logic

Workflow Visualization

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalLogicStartWaste Source: This compoundStateCheckPhysical State?Start->StateCheckSolidBulk Solid / Pure SubstanceStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidTraceTrace Residue (Vials/Sharps)StateCheck->TraceQuenchRecommended: Quench with Na2S2O3Solid->QuenchIf >5g or highly reactiveStreamAStream A: Solid Hazardous Waste (Tag: Toxic, Corrosive)Solid->StreamASmall qty (<5g) Double BaggedStreamBStream B: Halogenated Solvent Waste (Tag: Halogenated, Toxic)Liquid->StreamBSegregate from Oxidizers/AcidsStreamCStream C: Sharps/Glass Bin (Triple Rinsed)Trace->StreamCRinse with Acetone firstQuench->StreamBResulting Slurry

Figure 1: Decision tree for waste segregation based on physical state and quantity.[1]

Detailed Disposal Streams
Stream A: Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1]

  • Protocol:

    • Do not place loose powder directly into the drum.[1]

    • Dissolve in a minimal amount of Dichloromethane (DCM) or Acetone and move to Stream B (Preferred for safety).

    • Alternative: Place the solid in a screw-top glass vial, label it "Alkylating Agent," tape the cap shut, and place the vial inside the solid waste drum.[1]

  • RCRA Code: D003 (Reactive) potential, but strictly Halogenated Organic .[1]

Stream B: Liquid Waste (Solutions & Quenched Mixtures)
  • Container: Safety can or glass bottle (amber) designated for Halogenated Solvents .[1]

  • Compatibility Warning:

    • NEVER mix with strong oxidizers (Nitric acid, Peroxides).[1]

    • NEVER mix with strong bases (Sodium Hydroxide) without prior controlled quenching, as this can generate heat and pressure.[1]

  • Labeling: Must explicitly state "Contains Halogenated Organics" and "Lachrymator."

Stream C: Contaminated Glassware & Sharps
  • The Risk: Residual film on glassware can release lachrymatory vapors when the glass bin is opened later.

  • Protocol:

    • Triple Rinse all needles, syringes, and flasks with Acetone or DCM inside the fume hood.[1]

    • Pour rinsate into Stream B .

    • Allow the solvent to flash off the glassware in the hood before placing it in the sharps/glass bin.

Part 4: Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the lab floor.

  • Evacuate & Isolate: Immediately clear the area.[1][2] The lachrymatory vapors will spread quickly.[1] Close lab doors.

  • PPE Up: Don Silver Shield/Laminate gloves (nitrile is permeable to benzylic bromides over time) and a full-face respirator with organic vapor cartridges if outside a hood.[1]

  • Containment: Cover the spill with a Spill Pillow or Vermiculite .[1]

  • Neutralization (In-situ):

    • Gently pour the 10% Sodium Thiosulfate solution (or 5% Ammonia solution) over the absorbent material.

    • Allow to sit for 15-20 minutes.

  • Cleanup: Scoop the wet slurry into a wide-mouth hazardous waste jar. Label as "Debris from Benzyl Bromide Derivative Spill."[1]

  • Decontamination: Wash the floor area with soapy water, then water.[1]

Part 5: Regulatory & Logistics Data[1][4]

Regulatory BodyClassification CodeDescription
EPA (RCRA) F001-F005 If dissolved in spent halogenated solvents (e.g., DCM).[1]
EPA (RCRA) D003 Reactive (Applied conservatively due to alkylating potential).[1]
DOT (Transport) UN 1760 or UN 2920 Corrosive Liquid, N.O.S. (or Corrosive/Flammable).[1]
Waste Label Halogenated Organic Must be segregated from non-halogenated solvents for incineration efficiency.[1]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General protocols for alkylating agents and halogenated waste).

  • Thermo Fisher Scientific. (2010).[1] Benzyl bromide Safety Data Sheet. (Structural analog data for hazard extrapolation).

  • Sivey, J. D., et al. (2018).[1][3] 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts.[1][3] Environmental Science: Water Research & Technology. (Validation of quenching halogenated oxidants/electrophiles).

  • US EPA. List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.[1]

Personal protective equipment for handling 1-[2-(bromomethyl)phenyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Safety Directive: The "Benzylic" Hazard

Immediate Hazard Alert: While the pyrazole core of 1-[2-(bromomethyl)phenyl]-1H-pyrazole is relatively stable, the 2-bromomethyl substituent classifies this molecule as a Benzylic Bromide .

In the absence of compound-specific toxicology data, you must handle this substance with the same rigor as Benzyl Bromide (CAS 100-39-0). It is a potent alkylating agent and a severe lachrymator .

The Mechanism of Danger:

  • Alkylating Potential: The benzylic carbon-bromine bond is highly reactive toward nucleophiles. Upon contact with biological tissue (DNA, proteins), it irreversibly alkylates cellular machinery, leading to cytotoxicity and potential mutagenicity.

  • Lachrymatory Effect: The molecule activates TRPA1 ion channels in the cornea and mucous membranes, causing immediate, debilitating pain and tearing even at low vapor concentrations.

  • Hydrolysis: On contact with moisture (sweat, mucous), it hydrolyzes to release Hydrogen Bromide (HBr) , causing chemical burns.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The high permeation rate of small organic halides through standard nitrile rubber requires a specialized approach.

Table 1: PPE Specifications & Breakthrough Logic
Body AreaStandard PPE (Insufficient)Required PPE (Authoritative) Technical Rationale
Hands (Handling) Single Nitrile Exam Gloves (4 mil)Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or NeopreneBenzylic bromides permeate 4-mil nitrile in <10 minutes. The air gap between double gloves traps breakthrough vapors, providing a "time buffer" for removal.
Hands (Spill/Solvent) Standard NitrileLaminate (Silver Shield/4H) or Viton For direct contact/spills, nitrile offers zero protection against prolonged exposure. Laminates provide >4hr breakthrough time.
Eyes Safety GlassesUnvented/Indirect Vent Goggles Vapors bypass safety glasses. Lachrymators require a gas-tight seal to prevent incapacitation.
Respiratory Surgical Mask / N95Fume Hood (Primary) Full-Face Respirator (OV/AG Cartridge)N95s filter dust only, not vapors. Acid Gas (AG) cartridges are required for the HBr hydrolysis byproduct.
Body Standard Lab CoatChemical-Resistant Apron (Tychem or PVC)Cotton lab coats absorb and hold lachrymators against the chest/neck. An apron provides an impervious shield during transfer.

PPE Selection Logic (Visualization)

The following decision tree illustrates the hierarchy of controls and PPE selection based on the operation scale.

PPE_Selection Start Operation Type Solid_Handling Solid Handling (Weighing/Transfer) Start->Solid_Handling Solution_Handling Solution Handling (Reaction/Workup) Start->Solution_Handling Spill_Cleanup Spill Cleanup (Emergency) Start->Spill_Cleanup Hood Engineering Control: Fume Hood Required (Sash < 18 inches) Solid_Handling->Hood Always Solution_Handling->Hood Always Gloves_Laminate Gloves: Silver Shield / Laminate Spill_Cleanup->Gloves_Laminate Permeation Risk Resp_Full Respirator: Full Face (OV/AG Cartridges) Spill_Cleanup->Resp_Full Outside Hood Gloves_Double Gloves: Double Nitrile (8mil outer) Hood->Gloves_Double Standard Protocol Eyes_Goggles Eyes: Indirect Vent Goggles Hood->Eyes_Goggles

Figure 1: PPE Decision Logic. Note that fume hood usage is the primary barrier; PPE is the secondary defense.

Operational Protocols: Self-Validating Systems

To ensure safety, you must implement "self-validating" workflows—steps that physically prevent you from proceeding if safety conditions aren't met.

Protocol A: Weighing & Transfer (The "Static" Risk)

Context: Benzylic bromides often carry a static charge, causing powder to "jump" and contaminate surfaces.

  • The "Sash Check": Before opening the vial, lower the fume hood sash to the lowest comfortable working height (approx. 6 inches). This maximizes face velocity and creates a physical shield.

  • Static Dissipation: Use an anti-static gun or wipe on the spatula and weighing boat.

  • The "Double-Containment" Rule: Never transport the vial outside the hood unless it is sealed inside a secondary container (e.g., a plastic jar with a screw top). This validates that even if dropped, the primary containment (vial) will not release the lachrymator into the open lab.

  • Decontamination: Immediately after weighing, wipe the balance and spatula with a tissue soaked in 5% Ammonium Hydroxide or Triethylamine/Methanol . This chemically quenches any invisible residue (converting the bromide to a non-volatile ammonium salt).

Protocol B: Reaction Setup
  • Solvent Choice: Dissolve the solid immediately. Once in solution, the vapor pressure of the lachrymator is significantly reduced (Raoult's Law).

  • Trap Setup: If heating the reaction, the condenser exhaust must be vented into a scrubber (base trap) or directly into the hood exhaust, never into the open hood space.

Emergency Response & Spill Management

Spill Logic: Do not attempt to wipe up a benzylic bromide spill with paper towels alone. This increases the surface area for evaporation, worsening the lachrymatory effect.

Spill Response Workflow

Spill_Response Detect Spill Detected Evacuate 1. Evacuate Area (Lachrymator Risk) Detect->Evacuate PPE_Up 2. Don PPE: Full Face Resp + Laminate Gloves Evacuate->PPE_Up Quench 3. Apply Quench Solution (5% NH4OH or Triethylamine) PPE_Up->Quench Absorb 4. Absorb with Vermiculite Quench->Absorb Wait 15 mins Dispose 5. Double Bag -> Haz Waste Absorb->Dispose

Figure 2: Chemical Spill Response Workflow emphasizing chemical quenching prior to absorption.

Quenching Solution Recipe:

  • Mix 90 mL Methanol + 10 mL Triethylamine (or concentrated Ammonium Hydroxide).

  • Chemistry: The amine attacks the benzylic position, displacing the bromide and forming a quaternary ammonium salt. This salt is non-volatile and non-lachrymatory .

Waste Disposal

Never dispose of this compound or its mother liquors in the general organic solvent waste if that waste container is not kept in a fume hood. Residual vapors can evacuate a lab.

  • Quench First: Treat all waste streams (pipette tips, gloves, mother liquors) with the amine quenching solution described above. Let stand for 1 hour.

  • Segregation: Dispose of quenched material in a dedicated "Halogenated Waste" container.

  • Labeling: Explicitly label the waste tag: "Contains Benzylic Bromides - Lachrymator - TOXIC."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection. United States Department of Labor. [Link]

  • PubChem. (n.d.). Benzyl Bromide - Safety and Hazards. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.